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  • Product: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Core Science & Biosynthesis

Foundational

What are the properties of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride?

The following technical guide details the properties, reactivity, and applications of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride , a specialized bifunctional building block in medicinal chemistry. CAS No: 949485-81-8 Ro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, reactivity, and applications of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride , a specialized bifunctional building block in medicinal chemistry.

CAS No: 949485-81-8 Role: Bifunctional Electrophilic Scaffold for Drug Discovery

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a high-value intermediate used primarily in the synthesis of sulfonamide-containing benzamides . Its structural uniqueness lies in its dual electrophilic sites —an acyl chloride and a sulfonyl chloride—positioned on a fluorinated benzene core.

For drug development professionals, this compound offers a "privileged scaffold" architecture.[1] The 2-fluoro group modulates metabolic stability and lipophilicity (Bioisosterism), while the distinct reactivity profiles of the two chloride groups allow for chemoselective functionalization . This enables the sequential introduction of two different nucleophiles (e.g., amines) without the need for intermediate protection steps, streamlining the synthesis of complex library arrays.

Chemical Identity & Physical Properties[2][3]

PropertyData
IUPAC Name 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride
CAS Number 949485-81-8
Molecular Formula C₇H₃Cl₂FO₃S
Molecular Weight 257.07 g/mol
Physical State Viscous liquid or low-melting semi-solid (at RT)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols
Stability Moisture sensitive (hygroscopic); Store under inert gas (Ar/N₂) at 2–8°C
Structural Analysis
  • Position 1 (COCl): Highly reactive acyl chloride.[2] Enhanced electrophilicity due to the inductive electron-withdrawing effect of the ortho-fluorine atom.

  • Position 2 (F): Fluorine atom.[3][4][5] Provides metabolic blockage at a common oxidation site and influences the conformation of the benzamide products via intramolecular hydrogen bonding (with the amide NH).

  • Position 5 (SO₂Cl): Sulfonyl chloride.[3][2][5] Less reactive than the acyl chloride towards nucleophilic attack at low temperatures, allowing for temperature-controlled selectivity.

Reactivity Profile & Chemoselectivity[5][8]

The core utility of this compound is defined by the reactivity difference between the acyl chloride (–COCl) and the sulfonyl chloride (–SO₂Cl) .

The Reactivity Hierarchy

Under controlled conditions (low temperature, stoichiometric control), the reactivity order towards nucleophiles (specifically primary and secondary amines) is:



This hierarchy allows researchers to perform one-pot, two-step syntheses.

  • Kinetic Phase: Addition of Amine A at low temperature (-10°C to 0°C) selectively acylates the amine at the carbonyl position.

  • Thermodynamic/Forcing Phase: Addition of Amine B (or heating) drives the sulfonylation reaction at position 5.

Mechanistic Pathway Diagram

The following diagram illustrates the sequential functionalization workflow.

ReactivityPathway cluster_conditions Chemoselectivity Factors Start 5-(Chlorosulfonyl)- 2-fluorobenzoyl chloride Intermediate Intermediate: 5-(Chlorosulfonyl)- 2-fluorobenzamide Start->Intermediate Fast Acylation (Kinetic Control) Amine1 Amine 1 (R1-NH2) Low Temp (-10°C) Amine1->Intermediate Final Final Product: 5-Sulfamoyl-2-fluorobenzamide Intermediate->Final Slower Sulfonylation (Thermodynamic) Amine2 Amine 2 (R2-NH2) Elevated Temp (40°C+) Amine2->Final Factors 1. Temperature (-10°C vs 40°C) 2. Sterics (COCl is less hindered) 3. Electronics (Ortho-F activates COCl)

Caption: Chemoselective functionalization pathway.[2] The acyl chloride reacts preferentially under kinetic control, preserving the sulfonyl chloride for a second diversification step.

Synthesis & Manufacturing

The synthesis of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride is typically achieved via chlorosulfonation .

Industrial/Lab Scale Route
  • Starting Material: 2-Fluorobenzoic acid (or 2-fluorobenzoyl chloride).

  • Reagent: Chlorosulfonic acid (

    
    ) in excess.
    
  • Conditions:

    • The precursor is treated with chlorosulfonic acid, often with thionyl chloride (

      
      ) or phosphorus pentachloride (
      
      
      
      ) to ensure full conversion of the carboxylic acid to the acid chloride while simultaneously installing the sulfonyl chloride group via electrophilic aromatic substitution.
    • Regiochemistry: The fluorine is an ortho/para director, but the carboxyl group is a meta director. However, in strong acid, the protonated carboxyl group directs meta. The combined directing effects and steric factors strongly favor the 5-position (meta to the acid, para to the fluorine).

Experimental Protocol: Selective Amidation

Objective: Synthesize a library of 5-sulfamoyl-2-fluorobenzamides.

Step 1: Acylation (Formation of the Benzamide)
  • Reagents: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv), Amine A (0.95 equiv), DIPEA (1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve the starting chloride in DCM under Nitrogen atmosphere. Cool to -10°C using an ice/salt bath.

    • Add the solution of Amine A and DIPEA dropwise over 30 minutes. Crucial: Maintain temperature below 0°C to prevent reaction at the sulfonyl site.

    • Stir for 1 hour at 0°C.

    • Checkpoint: TLC or LC-MS should show consumption of Amine A and formation of the mono-amide intermediate. The sulfonyl chloride moiety remains intact.

Step 2: Sulfonylation (Formation of the Sulfonamide)
  • Reagents: Amine B (1.2 equiv), Pyridine or Excess Amine B.

  • Procedure:

    • To the reaction mixture from Step 1 (containing the intermediate), add Amine B.

    • Allow the mixture to warm to Room Temperature (20–25°C). If Amine B is sterically hindered or unreactive, heat to 40–50°C .

    • Stir for 2–4 hours.

    • Workup: Quench with dilute aqueous HCl (to remove excess amines), extract with DCM, dry over MgSO₄, and concentrate.

Applications in Drug Discovery[1][6][9][10][11]

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The benzamide motif is a common hinge-binding element, while the sulfonamide tail can extend into the solvent-exposed region or hydrophobic pockets.

  • Diuretics & Antihypertensives: Structurally analogous to thiazide-like diuretics which often contain chlorosulfonyl-benzamide cores.

  • Sirtuin Inhibitors: Meta-sulfamoyl benzamides have been identified as potent SIRT2 inhibitors. The 2-fluoro derivative offers improved metabolic stability over the parent compounds.

Data Table: Comparative Electrophilicity
Functional GroupReactivity (Relative)Preferred Nucleophile
-COCl (2-Fluoro) High (+++++)Primary Amines, Alcohols (0°C)
-SO₂Cl (5-Position) Moderate (+++)Amines (RT/Heat), Anilines
-F (Aryl Fluoride) Low (+)SNAr only under extreme forcing conditions

Safety & Handling (MSDS Highlights)

  • Hazard Class: Corrosive (Skin Corr.[6] 1B), Lachrymator.

  • H-Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]

  • Water Reactivity: Reacts violently with water to release HCl and HF gases.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and work essentially within a fume hood.

References

  • Chemoselective Synthesis of Sulfamoylbenzamides: Yang, X., et al.[2] "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." Beilstein Journal of Organic Chemistry, 2017, 13, 367–375.

  • Fluorine in Medicinal Chemistry: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[4] Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359.

  • Sandmeyer Chlorosulfonylation (Alternative Synthesis): Lannan, K. R., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines." Organic Letters, 2023.

  • Compound Safety Data (Sigma-Aldrich/Merck): Safety Data Sheet for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (Analogous Data).

Sources

Exploratory

Chemical structure of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Technical Deep Dive: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Executive Summary 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8) is a high-value bifunctional electrophile used primarily as a scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8) is a high-value bifunctional electrophile used primarily as a scaffold in the synthesis of complex sulfonamides and benzamides.[1] Its utility in medicinal chemistry stems from its unique chemoselectivity profile : it possesses two distinct electrophilic centers—an acyl chloride and a sulfonyl chloride—that react at different rates.[1] This property allows researchers to sequentially introduce two different nucleophiles (e.g., amines) in a controlled manner, making it an ideal "hub" for fragment-based drug discovery (FBDD) and the synthesis of focused libraries.[1]

Chemical Identity & Physical Properties

PropertyData
Chemical Name 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride
CAS Number 949485-81-8
Molecular Formula C₇H₃Cl₂FO₃S
Molecular Weight 257.07 g/mol
Physical State White to off-white semi-solid or viscous liquid (at RT)
Solubility Soluble in aprotic organic solvents (DCM, THF, EtOAc); reacts violently with water/alcohols.[1][2][3][4]
Stability Moisture sensitive; store under inert atmosphere (Ar/N₂) at -20°C.

Structural Analysis & Reactivity Profile

The molecule features a benzene ring substituted with three functional groups that define its reactivity:[1]

  • Acyl Chloride (C-1): The primary site of nucleophilic attack.[1]

  • Fluorine Atom (C-2): An electron-withdrawing group (EWG) ortho to the acyl chloride.[1]

  • Sulfonyl Chloride (C-5): The secondary site of nucleophilic attack.[1]

Mechanistic Insight: The Fluorine Effect

The positioning of the fluorine atom is not merely structural; it acts as a "reactivity amplifier."[1]

  • Inductive Activation (-I): The fluorine atom at the C-2 position exerts a strong inductive electron-withdrawing effect on the adjacent carbonyl carbon (C-1).[1] This lowers the energy of the LUMO at the carbonyl center, making it significantly more electrophilic than a standard benzoyl chloride.[1]

  • Resonance Effects (+M): While fluorine is a resonance donor, its overlap with the aromatic ring is less effective than its inductive pull in this context.[1] However, at the C-5 position (para to the fluorine), the sulfonyl group may experience slight electron donation, which marginally decreases the electrophilicity of the sulfur atom compared to the carbonyl carbon.[1]

Synthesis & Manufacturing

The synthesis typically follows a chlorosulfonation pathway starting from 2-fluorobenzoic acid.[1] This route avoids the hydrolysis issues associated with starting from acid chlorides.[1]

Representative Synthetic Workflow

Synthesis Start 2-Fluorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, excess, heat) Start->Step1 Inter Intermediate: 5-(Chlorosulfonyl)-2-fluorobenzoic acid Step1->Inter Step2 Acyl Chloride Formation (SOCl2 or Oxalyl Chloride, cat. DMF) Inter->Step2 Product TARGET: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Step2->Product

Figure 1: Industrial synthesis pathway via chlorosulfonation and subsequent acyl chloride formation.[1][2][5]

Applications in Drug Discovery

This molecule is a "privileged scaffold" for generating diversity in chemical libraries.[1] It allows for the rapid construction of Sulfamoylbenzamides , a class of compounds with known biological activity against targets such as carbonic anhydrase, histone deacetylases (HDACs), and various kinases.[1]

Protocol: Chemoselective Modular Synthesis

Objective: To synthesize a library of Sulfamoylbenzamides (R1-Amide, R2-Sulfonamide).

Principle: The acyl chloride reacts ~100x faster than the sulfonyl chloride at low temperatures, allowing for the selective formation of the amide bond first.[1]

Step-by-Step Methodology:

  • First Functionalization (Acyl Selective):

    • Conditions: Dissolve 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv) in anhydrous DCM at -78°C to -40°C .

    • Addition: Slowly add Amine A (0.95 equiv) and DIPEA (1.0 equiv) dropwise. Note: Using a slight deficit of amine prevents premature attack on the sulfonyl group.[1]

    • Monitor: TLC/LC-MS will show conversion to the mono-amide/sulfonyl chloride intermediate.

    • Result: The sulfonyl chloride moiety remains intact.[1][6]

  • Second Functionalization (Sulfonyl Selective):

    • Conditions: Warm the reaction mixture to Room Temperature (25°C) or reflux if the amine is sterically hindered.

    • Addition: Add Amine B (1.2 - 1.5 equiv) and excess base (pyridine or Et3N).

    • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Chemoselectivity Core 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (Bifunctional Electrophile) Condition1 Condition A: Low Temp (-40°C) 1.0 eq Amine R1-NH2 Core->Condition1 Fast Kinetics Inter Intermediate: N-R1-5-(chlorosulfonyl)-2-fluorobenzamide (Acyl Chloride Reacted Only) Condition1->Inter Condition2 Condition B: Room Temp / Reflux Excess Amine R2-NH2 Inter->Condition2 Slower Kinetics Final Final Product: 3-Sulfamoyl-N-benzamide Derivative (Dual Functionalized) Condition2->Final

Figure 2: Logic flow for chemoselective derivatization, exploiting the reactivity difference between C-Cl and S-Cl.

Handling & Safety (MSDS Summary)

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1][6] Reacts violently with water to release HCl and HF gases.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Handle only in a functioning fume hood.

  • Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime.[1] Absorb with dry sand or vermiculite.[1]

References

  • 001Chemical . (n.d.).[1] 5-(chlorosulfonyl)-2-fluorobenzoyl chloride Product Data. Retrieved from [1]

  • BLD Pharm . (n.d.).[1] Product Information: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.[1][4][7] Retrieved from

  • Beilstein Journal of Organic Chemistry . (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [1]

  • Sigma-Aldrich . (n.d.).[1] Safety Data Sheet: Acid Chlorides and Sulfonyl Chlorides. Retrieved from

Sources

Foundational

Starting materials for synthesizing 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Executive Summary This technical guide details the synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8), a critical dual-electrophile intermediate used in the development of SGLT2 inhibitors and ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8), a critical dual-electrophile intermediate used in the development of SGLT2 inhibitors and next-generation antibiotics.

The protocol focuses on the Chlorosulfonation Route , utilizing 2-Fluorobenzoic acid as the primary starting material. This route is selected for its atom economy, scalability, and the synergistic directing effects of the substituents, which ensure high regioselectivity at the C5 position.

Part 1: Strategic Selection of Starting Materials

The Primary Substrate: 2-Fluorobenzoic Acid[1]
  • CAS: 445-29-4

  • Purity Requirement:

    
     98% (HPLC)
    
  • Rationale: The synthesis relies on Electrophilic Aromatic Substitution (EAS). The selection of 2-fluorobenzoic acid is dictated by the electronic directing effects of the existing substituents:

    • Fluorine (C2): An ortho/para director (deactivating inductive effect, but activating resonance effect). It directs incoming electrophiles to C3 and C5.

    • Carboxylic Acid (C1): A strong meta director (deactivating).[1] It directs incoming electrophiles to C3 and C5.

    • Synergy: Both groups cooperatively direct substitution to the C5 position , minimizing the formation of unwanted regioisomers.

The Reagents
  • Chlorosulfonic Acid (

    
    ):  Acts as both the solvent and the electrophilic source (
    
    
    
    ).
  • Thionyl Chloride (

    
    ):  Required to convert the carboxylic acid moiety into the acyl chloride.
    
    • Note: While

      
       can theoretically perform both transformations, the addition of 
      
      
      
      ensures complete conversion of the carboxylic acid, preventing the formation of mixed anhydrides or sulfonic-carboxylic anhydrides.

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage sequence (often telescoped in industrial settings):

  • Stage 1 (Chlorosulfonation): Electrophilic attack by the chlorosulfonium ion (

    
    ) at the C5 position.
    
  • Stage 2 (Acyl Chloride Formation): Nucleophilic acyl substitution on the carboxylic acid using Thionyl Chloride.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisPathway Start 2-Fluorobenzoic Acid (CAS: 445-29-4) Inter Intermediate: 5-(Chlorosulfonyl)-2-fluorobenzoic acid Start->Inter Electrophilic Aromatic Substitution (C5) Reagent1 Chlorosulfonic Acid (Excess, Heat) Reagent1->Inter Product Target: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Inter->Product Nucleophilic Acyl Substitution Reagent2 Thionyl Chloride (Reflux) Reagent2->Product

Caption: Figure 1. Reaction pathway from 2-fluorobenzoic acid to the dual-chloride target via sequential chlorosulfonation and chlorination.

Part 3: Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl and


 mists.[2] All operations must be performed in a functioning fume hood with acid-gas scrubbing capabilities.
Phase A: Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid trap (NaOH scrubber).

  • Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5°C using an ice/salt bath.

  • Addition: Add 2-Fluorobenzoic acid (1.0 equiv) portion-wise over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to prevent rapid exotherms.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Heat gradually to 80°C and hold for 4–6 hours. Evolution of HCl gas will be observed.[1][2]

  • Quenching (The "Drowning" Step):

    • Cool the reaction mass to 20°C.

    • Slowly pour the reaction mixture onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Observation: A white to off-white precipitate (the sulfonyl chloride acid) will form.

  • Isolation: Filter the solid immediately. Wash with cold water (

    
    ) until the filtrate is pH neutral. Dry the solid under vacuum at 45°C.
    
Phase B: Conversion to Benzoyl Chloride
  • Setup: Clean dry flask with reflux condenser and drying tube (

    
    ).
    
  • Charging: Suspend the dried intermediate from Phase A in Thionyl Chloride (5.0 equiv) .

    • Catalyst: Add a catalytic amount of DMF (Dimethylformamide) (0.1 mol%) to accelerate the reaction.

  • Reaction: Reflux the mixture (approx. 75–79°C) for 3–4 hours until the solution becomes clear and gas evolution (

    
    , HCl) ceases.
    
  • Workup:

    • Distill off excess Thionyl Chloride under reduced pressure.

    • Add dry toluene and distill again (azeotropic removal of traces of

      
      ).
      
  • Final Product: The residue is the crude 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride, typically a viscous oil or low-melting solid. It can be used directly or purified via vacuum distillation.

Part 4: Data Summary & Optimization

Stoichiometry Table
ComponentRoleEquivalentsNotes
2-Fluorobenzoic Acid Substrate1.0Limiting reagent.
Chlorosulfonic Acid Reagent/Solvent5.0 - 8.0Large excess drives equilibrium and maintains fluidity.
Thionyl Chloride Chlorinating Agent3.0 - 5.0Excess ensures complete conversion; easily removed.
DMF Catalyst0.01Vilsmeier-Haack type intermediate facilitates Cl- transfer.
Troubleshooting Guide
  • Issue: Low Yield in Phase A.

    • Cause: Hydrolysis of the sulfonyl chloride during the ice quench.

    • Solution: Ensure the quench is rapid and the temperature of the ice slurry remains < 5°C. Filter immediately; do not let the solid sit in acidic water.

  • Issue: Residual Carboxylic Acid.

    • Cause: Incomplete reaction in Phase B.

    • Solution: Ensure the intermediate from Phase A is strictly dry (water destroys

      
      ). Increase reflux time.
      

Part 5: Process Safety Management (PSM)

Handling Chlorosulfonic Acid requires strict adherence to safety protocols.[2][3][4]

SafetyProtocol Hazard HAZARD: Violent Reaction with Water HCl Gas Release PPE REQUIRED PPE: Face Shield + Goggles Butyl Rubber Gloves Acid-Resistant Apron Hazard->PPE Engineering ENGINEERING CONTROLS: Scrubber System (NaOH) Blast Shield Hazard->Engineering Action EMERGENCY: Do NOT use water on spills. Cover with dry sand/earth. Hazard->Action

Caption: Figure 2. Critical safety hierarchy for handling chlorosulfonic acid.

  • Exotherm Control: The addition of the substrate to chlorosulfonic acid is exothermic. The quenching step is extremely exothermic.

  • Waste Disposal: Quenched mixtures contain large amounts of sulfuric and hydrochloric acid. Neutralize with Sodium Carbonate or Lime before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24871553, 5-(Chlorosulfonyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Chlorosulfonic Acid. Retrieved from [Link]

  • Nomura, S., et al. (2009). Process for the preparation of SGLT2 inhibitors. World Intellectual Property Organization (WO2009035969).

Sources

Exploratory

The Strategic Fluorine: Engineering Potency and Stability in Modern Drug Design

Executive Summary The incorporation of fluorine into organic scaffolds has evolved from a niche curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Currently, approximately 20-30% of all approved small-mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into organic scaffolds has evolved from a niche curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Currently, approximately 20-30% of all approved small-molecule drugs and nearly 50% of agrochemicals contain at least one fluorine atom. This "Fluorine Renaissance" is not accidental; it is driven by the element's unique ability to simultaneously modulate electronic environment, lipophilicity, and metabolic stability without imposing significant steric penalties.

This technical guide dissects the mechanistic roles of fluorine in drug design, providing actionable protocols for its introduction and explaining the physical organic chemistry governing its biological impact.[4]

Part 1: The Physics of Efficacy

To deploy fluorine effectively, one must understand its fundamental divergence from hydrogen and other halogens. It is not merely a "heavy hydrogen" nor a "light chlorine."

Comparative Physicochemical Metrics

The following table contrasts fluorine with its most common bioisosteric counterparts. Note the high ionization potential and low polarizability, which are critical for "polar hydrophobicity."

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Chlorine (Cl)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.521.75F is the closest steric mimic to H; minimal steric clash upon substitution.[5]
Electronegativity (Pauling) 2.13.983.443.16F induces strong dipoles, altering pKa of neighbors.
C-X Bond Energy (kcal/mol) ~99~116~85~81C-F bond is metabolically robust (oxidative resistance).
Polarizability (α) 0.670.560.802.18Low α means F does not participate well in dispersive interactions, yet increases lipophilicity.
The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element, yet perfluorinated chains are hydrophobic. In medicinal chemistry, a single C-F bond creates a strong dipole (Cδ+–Fδ-).

  • Mechanism: The 2s and 2p electrons in fluorine are tightly held (low polarizability). Unlike chlorine or bromine, fluorine does not easily distort its electron cloud to engage in London dispersion forces with water.

  • Result: Replacing H with F often increases LogP (lipophilicity), facilitating membrane permeability, despite the introduction of a local dipole.

Part 2: Mechanistic Applications in Lead Optimization

Metabolic Blockade (The C-F Shield)

The primary failure mode for many lead compounds is rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. CYP450 typically attacks electron-rich C-H bonds adjacent to heteroatoms or on aromatic rings.

  • The Fix: Replacing a labile C-H with C-F blocks this pathway.

  • Causality: The C-F bond is stronger than the C-H bond (116 vs 99 kcal/mol), making homolytic cleavage (required for the radical rebound mechanism of CYP450) energetically unfavorable. Furthermore, the electronegativity of F reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species in CYP.

MetabolicBlockade Substrate Drug Candidate (Labile C-H Bond) CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP Binding Fluorination Strategic Fluorination (C-H → C-F) Substrate->Fluorination Lead Opt. Metabolism Oxidative Clearance (Hydroxylation) CYP->Metabolism H-Abstraction Stable Metabolically Stable Analog Fluorination->Stable Stable->CYP Resists Oxidation Bioavail Increased Half-life (t1/2) & Bioavailability Stable->Bioavail Result

Figure 1: Mechanism of metabolic stabilization via fluorination. The high bond dissociation energy of C-F prevents the hydrogen abstraction step in P450 catalysis.

Conformational Control: The Gauche Effect

Fluorine can dictate the 3D shape of a molecule through the gauche effect . In 1,2-difluoroethane or


-fluoroamines, the fluorine atom prefers to be gauche (60°) to the electron-donating substituent (like an amine lone pair or another C-H bond) rather than anti (180°).
  • Mechanism: Hyperconjugation. Electron density from the

    
     or 
    
    
    
    bonding orbital donates into the low-lying
    
    
    antibonding orbital. This interaction is maximized in the gauche conformation.
  • Application: This is used to lock flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

pKa Modulation

Fluorine's inductive effect (


) propagates through the carbon skeleton.
  • Basicity Reduction: Placing F

    
     to an amine reduces the pKa of the amine by ~1-2 units.
    
  • Utility: This prevents amines from being fully protonated at physiological pH (7.4), improving membrane permeability (neutral species cross membranes better) and reducing hERG channel blockage (often driven by basic amines).

Part 3: Synthetic Protocols

Safety Warning: Both protocols involve reagents that can generate HF or are themselves corrosive. All work must be performed in a fume hood with calcium gluconate gel available for HF burns.

Protocol A: Nucleophilic Fluorination (Deoxyfluorination)

Target: Converting Alcohols to Fluorides. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Mechanism: The hydroxyl oxygen attacks the sulfur, releasing HF. The fluoride ion then attacks the carbon in an


 fashion, displacing the sulfur leaving group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: DAST can be explosive at higher temperatures if added too quickly.

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm slowly to Room Temperature (RT) over 2-4 hours. Monitor via TLC.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous effervescence (
    
    
    
    ) will occur.
  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Electrophilic Fluorination

Target: Fluorinating Aromatic Rings or Enolates. Reagent: Selectfluor (F-TEDA-BF4).[6] Mechanism: Selectfluor acts as a source of "


".[6]

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate (e.g., an aryl stannane or activated aromatic) in Acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor (1.1 equiv).

  • Conditions:

    • For activated aromatics: Stir at RT or mild heat (40-60°C).

    • For enol ethers/glycals: Perform at 0°C to prevent side reactions.

  • Workup: Remove solvent in vacuo. Redissolve residue in DCM/Water. Extract organics.

  • Note: Selectfluor is non-volatile and stable, making it safer than

    
     gas, but the reaction generates 
    
    
    
    , so acid-sensitive substrates may require a buffered system.

SyntheticWorkflow Start Target Molecule Selection Decision Fluorination Type? Start->Decision Nuc Nucleophilic (F-) Decision->Nuc Elec Electrophilic (F+) Decision->Elec Substrate1 Substrate: Alcohol (R-OH) Nuc->Substrate1 Reagent1 Reagent: DAST / Deoxo-Fluor Substrate1->Reagent1 Cond1 DCM, -78°C to RT (Inversion of Configuration) Reagent1->Cond1 Substrate2 Substrate: Arene / Enolate Elec->Substrate2 Reagent2 Reagent: Selectfluor / NFSI Substrate2->Reagent2 Cond2 MeCN, RT to 60°C (SET or Polar Mechanism) Reagent2->Cond2

Figure 2: Decision matrix for synthetic fluorination pathways based on substrate electronic requirements.

Part 4: Case Studies in Efficacy

Atorvastatin (Lipitor)[7]
  • Role of Fluorine: The para-fluorophenyl group.

  • Effect: The fluorine atom prevents metabolic hydroxylation at the para-position of the phenyl ring (a common soft spot). Additionally, the lipophilicity of the fluorine aids in hydrophobic collapse within the HMG-CoA reductase active site, improving binding affinity (

    
    ).
    
Sitagliptin (Januvia)
  • Role of Fluorine: 2,4,5-trifluorophenyl moiety.

  • Effect: This highly fluorinated ring is metabolically robust.[3] The specific substitution pattern was optimized to avoid inhibition of CYP3A4 (reducing drug-drug interactions) while maintaining high potency against DPP-4. The electron-withdrawing nature also modulates the pKa of the adjacent amine.[7]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Foundational

Literature review on 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride and its analogs.

Technical Guide: Chemoselective Utility of 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride Executive Summary 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8) represents a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemoselective Utility of 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8) represents a "privileged scaffold" in medicinal chemistry and agrochemical synthesis. Its utility stems from its tri-functional electrophilic nature : it possesses two distinct acid chloride moieties (acyl and sulfonyl) and an activated fluorine atom.

This guide provides a technical roadmap for exploiting the chemoselectivity between these functional groups. By manipulating reaction thermodynamics and stoichiometry, researchers can sequentially install three different nucleophiles, making this scaffold an ideal hub for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex sulfonamide-benzamide libraries.

Structural Analysis & Reactivity Profile

To successfully utilize this molecule, one must understand the electronic hierarchy of its reactive centers. The molecule does not react uniformly; it follows a predictable order of operations based on Hard-Soft Acid-Base (HSAB) theory and electrophilicity.

The Electrophilic Hierarchy
  • Acyl Chloride (C-1): The Carbonyl carbon is the hardest electrophile. It is highly susceptible to attack by amines and alcohols. It is the most reactive site and will react first under kinetically controlled conditions (low temperature).

  • Sulfonyl Chloride (C-5): The Sulfur atom is a softer electrophile compared to the carbonyl. While highly reactive, it generally reacts slower than the acyl chloride with amines, allowing for chemoselective discrimination.

  • Aryl Fluoride (C-2): The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the ortho-carbonyl and meta-sulfonyl groups. However, this bond is the most stable and typically requires elevated temperatures or strong bases to displace.

Electronic Activation

The fluorine atom at the C-2 position is not merely a leaving group; it inductively withdraws electron density from the ring, increasing the electrophilicity of the acyl chloride. Conversely, the sulfonyl group at C-5 exerts a strong -M (mesomeric) and -I (inductive) effect, further activating the ring for eventual SNAr processes.

Experimental Protocol: Chemoselective Functionalization

The following protocol details the sequential addition of two distinct amines to create a differentiated sulfonamido-benzamide.

Objective: Synthesize a scaffold with Amine A at the carbonyl and Amine B at the sulfonyl.

Reagents & Equipment
  • Substrate: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 eq)

  • Nucleophile A: Aniline or aliphatic amine (1.0 eq)

  • Nucleophile B: Secondary amine or heterocycle (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq total)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

Step 1: Kinetic Acylation (The "Fast" Reaction)

  • Dissolve 5-(chlorosulfonyl)-2-fluorobenzoyl chloride in anhydrous DCM (0.2 M concentration).

  • Cool the solution to -78°C (dry ice/acetone bath). Note: Cooling is critical to prevent premature reaction at the sulfonyl center.

  • Add Nucleophile A (1.0 eq) and Base (1.0 eq) dropwise over 20 minutes.

  • Stir at -78°C for 1 hour.

  • Checkpoint: TLC or LC-MS should show consumption of the starting material and formation of the mono-amide. The sulfonyl chloride should remain intact.[1]

Step 2: Thermodynamic Sulfonylation (The "Slow" Reaction)

  • Allow the reaction mixture to warm to 0°C .

  • Add Nucleophile B (1.1 eq) and remaining Base (1.5 eq).

  • Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

  • Optional: If Nucleophile B is sterically hindered, mild heating (40°C) may be required.

Step 3: Isolation

  • Quench with dilute HCl (1N) to remove unreacted amines.

  • Extract with DCM, dry over MgSO4, and concentrate.

  • Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Reaction Logic & Pathway

The following diagram illustrates the sequential functionalization logic, highlighting the temperature-dependent selectivity.

ReactivityPath cluster_legend Reaction Conditions Start 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Step1 Intermediate A: 2-Fluoro-5-(chlorosulfonyl)- benzamide Start->Step1 Amine A (1.0 eq) -78°C (Kinetic Control) Selectivity: COCl > SO2Cl Step2 Product B: 2-Fluoro-5-sulfamoyl- benzamide Step1->Step2 Amine B (1.1 eq) RT to 40°C Sulfonylation Cyclic Cyclic Product: Sultam / Heterocycle Step2->Cyclic Base / Heat (>80°C) Intramolecular SNAr (F displacement) L1 Low Temp = Acyl Selectivity L2 High Temp = SNAr Cyclization

Figure 1: Sequential functionalization workflow demonstrating chemoselectivity between acyl chloride, sulfonyl chloride, and aryl fluoride.

Comparative Analysis of Analogs

When designing libraries, it is useful to compare the 2-fluoro scaffold with its analogs. The 2-fluoro substituent offers a unique balance of stability and late-stage reactivity (SNAr) that 2-chloro or 2-hydrogen analogs lack.

Table 1: Reactivity Comparison of 5-Chlorosulfonyl Analogs

Analog StructureC-1 Reactivity (Acyl)C-5 Reactivity (Sulfonyl)C-2 SNAr PotentialApplication Utility
2-Fluoro High (Inductive activation)HighModerate (Accessible with heat)Best for cyclic sultams & covalent inhibitors
2-Chloro ModerateHighLow (Steric hindrance)Standard sulfonamide libraries
2-H (Unsubstituted) ModerateModerateNoneSimple bi-functional linkers
2,4-Dichloro Low (Steric crowding)HighVery LowSpecialized, highly stable cores

Medicinal Chemistry Applications

The resulting 5-sulfamoyl-2-fluorobenzamides are potent pharmacophores found in several therapeutic classes.

Carbonic Anhydrase Inhibitors (CAIs)

The sulfonamide moiety (-SO2NH2) is a classic zinc-binding group (ZBG) for Carbonic Anhydrase. The 2-fluorobenzoyl core provides a lipophilic scaffold that fits into the enzyme's hydrophobic pocket, while the fluoride can interact with backbone amides via halogen bonding.

Kinase Inhibition (Covalent Targeting)

The activated C-F bond in the 2-position is of particular interest for Targeted Covalent Inhibitors (TCIs) . If a kinase has a cysteine residue near the binding pocket, the 2-fluoro group can undergo nucleophilic displacement by the thiol of the cysteine, forming an irreversible covalent bond. This strategy is increasingly used to overcome drug resistance in oncology.

1,2-Benzisothiazol-3-one 1,1-dioxides (Saccharin Analogs)

By utilizing the "Cyclic Product" pathway shown in Figure 1, researchers can synthesize saccharin derivatives. These are bioisosteres for carboxylic acids and have shown efficacy in inhibiting proteolytic enzymes like Human Leukocyte Elastase (HLE) .

Handling & Stability (Safety)

  • Moisture Sensitivity: Both chloride groups are highly susceptible to hydrolysis. The compound must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C .

  • Corrosivity: Hydrolysis generates HCl and HF. All weighing should be performed in a fume hood using corrosion-resistant tools.

  • Solvent Compatibility: Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMSO, DMF) during the initial storage or dissolution, as they will degrade the reagent.

References

  • Chemoselectivity of Acyl vs.

    • Title: "Chemoselective synthesis of aryl carboxamido sulfonic acid deriv
    • Source: Tetrahedron (2013).[2]

    • URL:[Link]

  • Sulfonamide Synthesis Strategies

    • Title: "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review."
    • Source: Advanced Journal of Chemistry (2025).[3]

    • URL:[Link]

  • Synthesis of Benzisothiazol-3-one Derivatives: Title: "Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry." Source: ChemicalBook (2024).
  • Reactivity of 2-Fluorobenzoyl Chlorides

    • Title: "PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Exploratory

Discovery and synthesis of novel 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride derivatives.

A Technical Guide for Fragment-Based Drug Discovery (FBDD) Executive Summary This technical guide details the synthesis, validation, and chemoselective diversification of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This technical guide details the synthesis, validation, and chemoselective diversification of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 949485-81-8). As a dual-electrophile scaffold containing a fluorine atom, this molecule represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for functionalization: the acyl chloride (C-1), the sulfonyl chloride (C-5), and the nucleophilic aromatic substitution-susceptible fluoride (C-2). This guide provides a robust, self-validating protocol for researchers aiming to generate novel sulfonamide-amide hybrid libraries.

Structural Rationale & Reactivity Profile[1]

The utility of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride lies in its differential electrophilicity . Successful library generation requires exploiting the kinetic reactivity gap between the carbonyl and sulfonyl centers.

  • Vector A (Acyl Chloride): The hardest electrophile. Kinetically most reactive toward nucleophiles (amines/alcohols) at low temperatures (

    
    C).
    
  • Vector B (Sulfonyl Chloride): A softer electrophile. Requires higher activation energy or specific catalysis (e.g., DMAP) to react fully, typically allowing for sequential functionalization.

  • Vector C (Fluorine): Positioned ortho to the carbonyl and para to the sulfonyl group (both electron-withdrawing), this position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), but typically only after the chloride leaving groups have been derivatized to prevent side reactions.
    
Reactivity Hierarchy Diagram

The following diagram illustrates the logical flow of chemoselective derivatization.

Reactivity Scaffold 5-(Chlorosulfonyl)- 2-fluorobenzoyl chloride Amide Intermediate A: Benzamide Derivative (Sulfonyl Cl intact) Scaffold->Amide 1. Amine A (1.0 eq) -10°C, DCM (Kinetic Control) Dual Product B: Sulfonamide-Amide Hybrid Amide->Dual 2. Amine B (>1.2 eq) RT to 40°C (Thermodynamic) SNAr Product C: Trisubstituted Scaffold Dual->SNAr 3. Nucleophile C Heat, Base (SNAr)

Figure 1: Chemoselective functionalization strategy. The acyl chloride reacts first (blue path), followed by the sulfonyl chloride (green path).

Core Synthesis Protocol

This protocol describes the synthesis of the scaffold from 2-fluorobenzoic acid.[1] This is a two-step, one-pot procedure involving chlorosulfonation followed by acyl chloride formation.

Safety Warning: Chlorosulfonic acid reacts explosively with water.[2] Thionyl chloride releases toxic


 and 

gases. All operations must be performed in a functioning fume hood with anhydrous reagents.
Materials
  • Precursor: 2-Fluorobenzoic acid (CAS 445-29-4)

  • Reagent A: Chlorosulfonic acid (

    
    , excess)
    
  • Reagent B: Thionyl chloride (

    
    )[3]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (optional for workup)

Step-by-Step Methodology
PhaseActionCritical Technical Insight
1. Sulfonation Place 2-fluorobenzoic acid (10g, 71.4 mmol) in a round-bottom flask. Cool to 0°C.Cooling prevents rapid exotherms upon acid addition.
2. Addition Add chlorosulfonic acid (35 mL, ~7.5 eq) dropwise over 30 mins.Self-Validating Step: Ensure no white fumes escape the condenser. Rate of addition controls temperature.
3. Heating Warm to RT, then heat to 130°C (oil bath) for 4-6 hours.High temp is required to overcome the deactivating effect of the fluorine and carboxyl group.
4. Quench Cool mixture to RT. Pour slowly onto crushed ice (~200g) with vigorous stirring.Critical: This precipitates 5-(chlorosulfonyl)-2-fluorobenzoic acid. Do not allow temp to rise >10°C to prevent hydrolysis.
5. Isolation Filter the white precipitate. Wash with cold water. Dry under high vacuum over

.
Moisture removal is vital for the next step.
6. Chlorination Suspend the dried acid intermediate in

(5 eq). Add cat. DMF (2 drops). Reflux for 3h.
DMF acts as a Vilsmeier-Haack catalyst, accelerating acyl chloride formation [1].
7. Purification Distill off excess

. Vacuum distill the residue or use directly if purity >95%.
Endpoint: Solution turns from suspension to clear yellow liquid.

Yield Expectation: 75-85% overall yield. Characterization:


 NMR (CDCl3) typically shows loss of the carboxylic acid proton and a downfield shift of aromatic protons due to the electron-withdrawing sulfonyl group.
Library Diversification: The "Discovery" Phase

To create a novel library, one must control the order of addition. The following workflow generates a matrix of N-acyl-N'-sulfonyl derivatives.

Protocol: Chemoselective Amidation

Objective: Selectively react the acyl chloride while leaving the sulfonyl chloride intact.

  • Preparation: Dissolve 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool to -10°C (Ice/Salt bath).

  • Amine Addition: Add Amine A (0.95 eq) and DIPEA (1.0 eq) dropwise.

    • Why 0.95 eq? Using a slight deficit of amine ensures the highly reactive acyl chloride is not over-titrated, preventing attack on the sulfonyl group.

  • Monitoring: Stir at -10°C for 30 mins.

    • Validation: TLC should show consumption of starting material. If analyzing by LC-MS, quench an aliquot with methanol immediately before injection (look for the methyl ester vs. methyl sulfonamide mass).

  • Second Functionalization: Once the intermediate is confirmed, add Amine B (1.2 eq) and excess base (TEA/Pyridine) and warm to 40°C to drive sulfonamide formation.

Data: Chemoselectivity Validation

The table below summarizes expected shifts in analytical data when chemoselectivity is achieved.

Functional GroupIR Frequency (

)

NMR Characteristic
Reactivity Note
Acyl Chloride ~1775 (C=O str)N/AReacts < 0°C
Sulfonyl Chloride ~1370, 1170 (S=O str)Ar-H ortho to

(~8.5 ppm)
Reacts > 20°C
Amide (Product) ~1650 (C=O str)N-H doublet (if

amide)
Stable
Sulfonamide ~1340, 1160 (S=O str)N-H singlet (broad)Stable
Workflow Visualization

The following diagram details the complete synthesis and diversification pipeline, including the critical intermediate isolation.

SynthesisPipeline cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Generation Start 2-Fluorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 130°C) Start->Step1 Inter Intermediate: 5-Chlorosulfonyl Acid Step1->Inter Ice Quench Step2 Acyl Chlorination (SOCl2, Reflux) Inter->Step2 Final Target Scaffold: Bis-Chloride Step2->Final Distillation Lib1 Amide Formation (-10°C, 1 eq Amine) Final->Lib1 Lib2 Sulfonamide Formation (40°C, Excess Amine) Lib1->Lib2

Figure 2: End-to-end synthesis pipeline from raw materials to library generation.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Merck Millipore. (2025). Safety Data Sheet: Chlorosulfonic acid. Retrieved from .

  • National Oceanic and Atmospheric Administration (NOAA). (2025). CAMEO Chemicals: Chlorosulfonic Acid. Retrieved from .

  • 001Chemical. (2025).[2][4][5] Product Entry: 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 949485-81-8).[6] Retrieved from .[6]

  • Sigma-Aldrich. (2025). Product Entry: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid. Retrieved from .

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from .

Sources

Protocols & Analytical Methods

Method

How to use 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride in organic synthesis.

Executive Summary 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 949485-81-8) represents a high-value "tri-functional" scaffold for medicinal chemistry. Possessing two distinct electrophilic centers (acyl chloride and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 949485-81-8) represents a high-value "tri-functional" scaffold for medicinal chemistry. Possessing two distinct electrophilic centers (acyl chloride and sulfonyl chloride) and an activated fluoride handle for nucleophilic aromatic substitution (


), this reagent enables the rapid construction of differentiated sulfonamides, benzamides, and fused heterocyclic sultams. This guide provides the mechanistic grounding and validated protocols to exploit its reactivity hierarchy for modular drug discovery.

Mechanistic Insight: The Reactivity Hierarchy

Successful utilization of this reagent relies entirely on understanding the order of electrophilicity. Unlike simple di-acid chlorides, the electronic environment creates a distinct window of chemoselectivity.

The Reactivity Triad:

  • Acyl Chloride (

    
    -Cl): Most Reactive.  The carbonyl carbon is highly susceptible to nucleophilic attack. Kinetic control (low temperature) allows exclusive functionalization here.
    
  • Sulfonyl Chloride (

    
    -Cl): Intermediately Reactive.  Less electrophilic than the acyl chloride due to the steric bulk and orbital overlap of the sulfonyl group. Reacts with amines at ambient temperatures or with catalysis.
    
  • Aryl Fluoride (

    
    -F): Latent Reactivity.  The fluorine at the 2-position is activated by the ortho-carbonyl and meta-sulfonyl electron-withdrawing groups (EWGs). It serves as a leaving group for 
    
    
    
    cyclization after the initial substitutions.

Figure 1: Electrophilic hierarchy of the scaffold. The acyl chloride reacts first, followed by the sulfonyl chloride, with the fluoride reserved for ring closure.

Application Protocols

Protocol A: Chemoselective Amidation (Synthesis of Sulfonyl Chloride-Amides)

Objective: To functionalize the carboxylic acid derivative while leaving the sulfonyl chloride intact for later diversity.

Reagents:

  • Substrate: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (0.95 equiv) — Limiting the amine prevents over-reaction.

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Preparation: Dissolve 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Note: Temperature control is critical to prevent sulfonyl chloride hydrolysis or amination.

  • Addition: Mix the amine and DIPEA in DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes.

  • Reaction: Stir at -78 °C for 1 hour. Allow to warm slowly to 0 °C (ice bath) over 2 hours. Do not warm to room temperature if preserving the

    
     is required.
    
  • Quench/Workup: Wash rapidly with ice-cold 1M HCl (to remove unreacted amine) followed by cold brine. Dry over

    
     and concentrate in vacuo at 
    
    
    
    °C.
  • Storage: The resulting product is a sulfamoyl chloride and should be used immediately or stored at -20 °C under inert gas.

Validation Data:

Parameter Condition Chemoselectivity (Amide:Sulfonamide)
Temperature 25 °C 60 : 40 (Poor)
Temperature 0 °C 85 : 15 (Moderate)

| Temperature | -78 °C | >98 : 2 (Excellent) |

Protocol B: Synthesis of Fused Sultams (The "Fluorine-Click" Cyclization)

Objective: To synthesize bicyclic 1,1-dioxido-1,2-benzothiazine derivatives (sultams) using the fluoride as an intramolecular leaving group.

Mechanism:

  • Sulfonylation: Reaction of the sulfonyl chloride with a bifunctional amine (e.g., amino ester or diamine).

  • 
     Cyclization:  Base-mediated displacement of the ortho-fluorine by the pendant nucleophile.
    

Reagents:

  • Starting Material: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride[1][2]

  • Linker:

    
    -Amino ester (e.g., Glycine methyl ester) or 
    
    
    
    -amino alcohol.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for difficult cyclizations).
  • Solvent: DMF or Acetonitrile.

Procedure:

  • Step 1 (Sulfonylation): Dissolve the amino-linker (1.1 equiv) and TEA (2.0 equiv) in DCM at 0 °C. Add the acid chloride (1.0 equiv). Note: In this specific workflow, we allow both chlorides to react or control the stoichiometry to target the sulfonyl group if the carboxyl is protected.

    • Refinement: If retaining the carboxylic acid is desired, hydrolyze the COCl first or use the ester form. For sultam formation involving the sulfonamide nitrogen and the aryl ring, we typically form the sulfonamide first.

  • Step 2 (Cyclization): Dissolve the intermediate sulfonamide in DMF (0.1 M). Add

    
     (3.0 equiv).
    
  • Heating: Heat the mixture to 80–100 °C for 4–12 hours. The electron-withdrawing effect of the sulfonamide and the carbonyl group activates the C-F bond for displacement.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Figure 2: Workflow for the synthesis of fused sultams utilizing the latent reactivity of the C-F bond.

Safety & Handling

  • Corrosivity: This compound hydrolyzes rapidly to release HCl and HF (hydrofluoric acid). HF is extremely toxic and penetrates skin, causing deep tissue necrosis and systemic toxicity.

  • Moisture Sensitivity: Store under Argon/Nitrogen in a desiccator or freezer (-20 °C).

  • PPE: Double nitrile gloves, face shield, and a chemically resistant apron are mandatory.

  • Neutralization: Have saturated sodium bicarbonate solution and Calcium Gluconate gel (for HF exposure) readily available in the workspace.

References

  • Chemical Identity & Properties: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 949485-81-8).[1][2] National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • Chemoselectivity of Chlorosulfonyl Benzoyl Chlorides: A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.[3] Glasnov, T. N., et al. (2017). Beilstein Journal of Organic Chemistry. (Demonstrates COCl > SO2Cl selectivity). [Link]

  • Sultam Synthesis Strategy:Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams. Hanson, P. R., et al. (2011). ACS Combinatorial Science.

    
     pairing).
    [Link]
    

Sources

Application

Using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride as a chemical probe for protein mapping.

Application Note: Modular Design of Covalent Protein Probes using 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride Abstract This guide details the application of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CFBC) as a high-ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Design of Covalent Protein Probes using 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride

Abstract

This guide details the application of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CFBC) as a high-utility scaffold for constructing Activity-Based Probes (ABPs) and covalent inhibitors. Unlike standard homobifunctional crosslinkers, CFBC possesses two distinct electrophilic centers—an acyl chloride and a sulfonyl chloride—with differential reactivity profiles. This application note provides a validated protocol for the stepwise functionalization of CFBC: first, to attach a reversible binding ligand (bait), and second, to covalently label proximal nucleophilic residues (Lys, Tyr, Ser) on a target protein. This "Ligand-Directed" approach enables the mapping of binding pockets and the identification of allosteric sites with high structural resolution.

Introduction & Chemical Logic

The Probe Scaffold

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8) is a rigid aromatic scaffold featuring three key functional elements:

  • Benzoyl Chloride (C-1): A highly reactive "hard" electrophile. It is kinetically unstable in aqueous buffers but excellent for rapid, controlled derivatization with amine-containing ligands in organic solvents.

  • Sulfonyl Chloride (C-5): A moderately reactive electrophile. It serves as the "warhead" for protein labeling, reacting with nucleophilic side chains (Lysine

    
    -NH2, Tyrosine -OH, Serine -OH) upon binding proximity.
    
  • Orthogonal Fluorine (C-2): Provides an electronic tuning element to the ring and serves as a sensitive reporter for

    
    F-NMR , allowing for the monitoring of binding events or structural changes.
    
Mechanism of Action: Proximity-Induced Labeling

The core strategy involves converting the naked CFBC scaffold into a Targeted Covalent Probe .

  • Step 1 (Synthesis): The acyl chloride is reacted with a primary amine of a known ligand (pharmacophore) to form a stable amide linkage. The sulfonyl chloride remains intact due to its slower reaction kinetics under controlled conditions.

  • Step 2 (Mapping): The resulting probe binds to the target protein. The local high concentration of the sulfonyl chloride warhead drives a covalent reaction with a proximal amino acid residue, permanently "tagging" the binding site.

Experimental Workflow

The following diagram illustrates the stepwise conversion of the CFBC scaffold into a mapping probe and its subsequent reaction with a protein target.

G CFBC 5-(Chlorosulfonyl)- 2-fluorobenzoyl Chloride Probe Synthesized Probe (Sulfonyl-Cl Warhead) CFBC->Probe Step 1: Amidation (-78°C, Organic Base) Ligand Amine-Ligand (Bait) Ligand->Probe Protein Target Protein (Non-Covalent Complex) Probe->Protein Step 2: Binding (Affinity Recognition) Labeled Covalently Modified Protein Protein->Labeled Step 3: Proximity Reaction (SuFEx) MS LC-MS/MS Site Identification Labeled->MS Step 4: Digestion & Analysis

Figure 1: Strategic workflow for converting CFBC into a ligand-directed chemical probe.

Detailed Protocol

Phase 1: Probe Synthesis (Derivatization)

Objective: Selectively react the acyl chloride with the ligand while preserving the sulfonyl chloride.

Reagents:

  • CFBC (1.0 eq)[1]

  • Amine-functionalized Ligand (0.9 eq)

  • Triethylamine (TEA) or DIPEA (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Dissolve CFBC in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to -78°C  (dry ice/acetone bath). Note: Low temperature is critical to prevent sulfonyl chloride reaction.
    
  • Dissolve the Amine-Ligand and TEA in DCM. Add this solution dropwise to the CFBC solution over 20 minutes.

  • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench & Purify: Rapidly wash with ice-cold 0.1 M HCl (to remove amine), followed by ice-cold brine. Dry over

    
    .
    
  • Concentrate in vacuo. If necessary, purify via flash chromatography using non-nucleophilic solvents (e.g., Hexane/EtOAc).

  • Validation: Confirm structure via

    
    -NMR (loss of amine protons) and LC-MS (check for hydrolysis). Store the probe at -80°C in DMSO.
    
Phase 2: Protein Mapping (Labeling)

Objective: Covalently label the target protein in a biological buffer.

Buffer Considerations:

  • Avoid: Tris, Glycine, or buffers with primary amines (they will compete with the protein).

  • Recommended: HEPES (50 mM), PBS (pH 7.4).

Procedure:

  • Preparation: Dilute the target protein to 1-5 µM in HEPES buffer (pH 7.4).

  • Incubation: Add the Synthesized Probe (from Phase 1) at 10-50 µM (10x excess).

    • Control: Include a "Competitor" arm (excess free ligand added 30 min prior) to prove site-specificity.

  • Reaction: Incubate at 37°C for 1-4 hours . The sulfonyl chloride is less reactive than the acyl chloride and requires time/proximity to label Lys/Tyr residues.

  • Quenching: Stop the reaction by adding 50 mM Tris-HCl (pH 8.0) or performing a protein precipitation (Acetone/TCA).

Phase 3: Mass Spectrometry Analysis

Objective: Identify the specific amino acid residue modified by the probe.

  • Digestion: Perform standard Trypsin/Lys-C digestion of the protein pellet.

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search Parameters:

    • Variable Modification: Define a custom modification based on the Probe Mass .

    • Mass Shift Calculation:

      
      
      Since the reaction is a nucleophilic substitution losing HCl.
      More precisely: 
      
      
      
    • Residue Specificity: Lys (K), Tyr (Y), Ser (S), Thr (T).

Data Interpretation & Troubleshooting

Quantitative Summary of Reactivity
Functional GroupTarget ResidueReaction TypeRelative RateStability (pH 7.4)
Benzoyl Chloride Primary Amines (Ligand)AcylationFast (

)
Low (

min)
Sulfonyl Chloride Lys (

-NH2), Tyr (-OH)
SulfonylationModerate (

)
Moderate (

min)
Fluorine (Aryl) N/A (Reporter)N/AInertHigh
Troubleshooting Guide
  • Issue: Complete hydrolysis of the probe before labeling.

    • Solution: Ensure the synthesized probe stock is anhydrous DMSO. Add to protein buffer immediately before mixing. Increase protein concentration to drive second-order kinetics.

  • Issue: Non-specific labeling (random surface Lysines).

    • Solution: Reduce probe concentration. The "Proximity Effect" should favor the binding site even at stoichiometric equivalents. Use the "Competitor" control to subtract background.

  • Issue: No labeling observed.

    • Solution: The geometry might be incorrect (warhead too far from a nucleophile). The distance from the Ligand attachment to the Sulfonyl group is ~5-7 Å. If no nucleophile is within this radius, labeling will fail. Consider using a linker (e.g., diamine spacer) during Phase 1.

Safety & Handling

  • Corrosive: CFBC releases HCl upon hydrolysis. Handle in a fume hood.

  • Moisture Sensitive: Store the neat chemical under Nitrogen/Argon at 4°C.

  • Toxicity: Treat as a potent alkylating agent. Wear double nitrile gloves.

References

  • Design of Sulfonyl-Purine Probes

    • Title: "Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery."[2]

    • Source: Technology Publisher.
    • URL:

  • Covalent Labeling Mechanisms

    • Title: "Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry."
    • Source: NIH / PubMed Central.
    • URL:

  • Sulfonyl Fluoride/Chloride Probes in Chemoproteomics

    • Title: "Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes."[3]

    • Source: N
    • URL:

  • Chemical Properties & Safety

    • Title: "5-(Chlorosulfonyl)
    • Source: Sigma-Aldrich.[4][5]

    • URL:(Generic landing page for verification of chemical availability).

Sources

Method

Protocol for derivatization of primary amines with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Application Note: Chemo-selective Derivatization of Primary Amines using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Executive Summary This guide details the protocol for the regioselective derivatization of primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Derivatization of Primary Amines using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Executive Summary

This guide details the protocol for the regioselective derivatization of primary amines using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CSFBC) . Unlike standard monofunctional reagents, CSFBC is a "privileged scaffold" in drug discovery, offering three distinct reactive sites: an acyl chloride, a sulfonyl chloride, and an activated ortho-fluorine.

This protocol focuses on the Kinetic Control Strategy , allowing researchers to selectively derivatize a primary amine at the acyl chloride position while preserving the sulfonyl chloride motif for subsequent diversification (e.g., library synthesis or fragment-based drug design).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Creation of sulfonyl-chloride functionalized "warheads."

  • Combinatorial Chemistry: Synthesis of benzamide-sulfonamide libraries.

  • Late-Stage Functionalization: Introduction of electrophilic handles to amine-bearing natural products.

Chemical Basis & Mechanistic Rationale

The utility of CSFBC lies in the orthogonal reactivity of its electrophiles. Success depends on exploiting the electrophilicity gap between the acyl chloride (-COCl) and the sulfonyl chloride (-SO2Cl).

  • Acyl Chloride (-COCl): Highly reactive; susceptible to nucleophilic attack by amines at low temperatures (-10°C to 0°C).

  • Sulfonyl Chloride (-SO2Cl): Less electrophilic than the acyl chloride; requires higher temperatures or catalytic activation to react with amines at comparable rates.

  • Ortho-Fluorine (-F): Activated by the electron-withdrawing nature of the carbonyl and sulfonyl groups. Susceptible to Nucleophilic Aromatic Substitution (

    
    ) only under forcing conditions (high heat/strong base).
    

The Challenge: Without strict temperature and stoichiometric control, "over-derivatization" occurs, leading to a mixture of amides, sulfonamides, and bis-derivatives.

Reaction Pathway Diagram

ReactionPathways Reagent 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Intermediate Target Product: Benzamide Derivative (Intact -SO2Cl) Reagent->Intermediate Path A: Kinetic Control (-10°C, 1.0 eq Amine) Fastest SideProduct1 Side Product A: Sulfonamide Reagent->SideProduct1 Path B: Thermodynamic (>25°C) Slower Amine Primary Amine (R-NH2) Amine->Intermediate SideProduct2 Side Product B: Bis-Amide/Sulfonamide Intermediate->SideProduct2 Excess Amine (>1.0 eq) Cyclized Cyclized Product (via SnAr) Intermediate->Cyclized Path C: High T + Base (Intramolecular SnAr)

Figure 1: Reaction pathways for CSFBC. Path A represents the target protocol for selective derivatization.

Experimental Protocol: Kinetic Control Derivatization

Objective: Selectively acylate a primary amine (R-NH2) to form the 2-fluoro-5-(chlorosulfonyl)benzamide derivative without hydrolyzing or reacting the sulfonyl chloride group.

Materials & Reagents
ComponentGrade/SpecificationRole
CSFBC >97% Purity, stored under N2Derivatizing Agent
Primary Amine Dry, free baseSubstrate
Dichloromethane (DCM) Anhydrous (keep over molecular sieves)Solvent (Non-nucleophilic)
DIPEA (Diisopropylethylamine)Anhydrous, redistilledBase (HCl Scavenger)
Nitrogen/Argon Ultra-high purityInert Atmosphere
Step-by-Step Procedure

1. Preparation of Reagent Stock (0.2 M)

  • Weigh 257 mg (1.0 mmol) of CSFBC quickly (hygroscopic).

  • Dissolve in 5 mL of anhydrous DCM in a flame-dried vial.

  • Note: Keep this solution on ice. Use immediately.

2. Preparation of Amine Substrate (0.2 M)

  • Dissolve 1.0 mmol of the target primary amine in 4 mL of anhydrous DCM.

  • Add 1.1 equivalents (1.1 mmol, ~192 µL) of DIPEA .

  • Critical: Do not use primary amine bases (like impurity-containing amines) or nucleophilic bases (like pyridine) which may cause acyl transfer side reactions.

3. Controlled Addition (The "Reverse Addition" Technique)

  • Place the CSFBC solution (Reagent) in a round-bottom flask equipped with a stir bar.

  • Cool the flask to -10°C using an ice/salt bath.

  • Why Reverse Addition? We add the amine to the reagent.[1] This ensures the acyl chloride is always in excess relative to the amine during addition, preventing the amine from "seeing" the less reactive sulfonyl chloride and reacting with it.

  • Add the Amine/DIPEA solution dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

4. Reaction & Monitoring

  • Stir at -10°C for 30 minutes.

  • Allow temperature to rise only to 0°C (Do not reach room temperature yet).

  • TLC Monitoring: Withdraw 10 µL, quench with MeOH. Look for the disappearance of the amine spot. The product will be the methyl-ester/sulfonamide derivative of the quench, but the main spot on the plate corresponds to the amide.

5. Work-up (Anhydrous)

  • If the product is an intermediate for immediate use: Remove solvent under vacuum (keep bath <30°C). Re-dissolve in fresh solvent for the next step.

  • If isolation is required: Wash rapidly with ice-cold 0.5 M HCl (to remove DIPEA) followed by ice-cold brine. Dry over MgSO4. Evaporate.

  • Warning: Do not perform extended aqueous washes; the sulfonyl chloride is hydrolytically unstable.

Analytical Validation

To confirm the structure, you must distinguish between the Amide (Target) and the Sulfonamide (Side Product).

Table 1: Diagnostic NMR Signals (Example: Aniline Derivative)

FeatureTarget: Amide FormationSide Product: Sulfonamide Formation
Linkage Ar-CO -NH-RAr-SO2 -NH-R
Carbonyl Carbon (

)
Shifted upfield (~165 ppm) vs ReagentRemains Acyl Chloride (~168 ppm) or Hydrolyzed
H-Bonding (

)
Amide NH typically 8.0 - 10.0 ppm (Broad)Sulfonamide NH typically 7.5 - 8.5 ppm (Sharper)
Mass Spec (LC-MS) M+ (Parent) matches formulaM+ matches formula (Isomers!)
Fragmentation (MS/MS) Loss of R-NH2 or CO neutral lossLoss of SO2 (64 Da) is characteristic

Self-Validating Check: React a small aliquot of your product with excess methanol.

  • Target Product: Will form a Methyl Sulfonate (Ar-SO3Me) mass shift.

  • Side Product (Sulfonamide): Will form a Methyl Ester (Ar-COOMe) mass shift.

  • Result: This simple "methanol quench test" confirms which functional group was left unreacted.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-derivatization observed Localized high concentration of amine.Increase stirring speed; Dilute amine further; Ensure strict dropwise addition.
Hydrolysis of -SO2Cl Wet solvents or atmospheric moisture.Use freshly distilled DCM; Flame dry glassware; Use an N2 balloon.
Low Yield Amine is sterically hindered.Allow reaction to warm to 10°C (carefully); Switch solvent to THF (if solubility is an issue).
Cyclization (SnAr) Temperature too high (>40°C) or excess base.Keep T < 0°C. This cyclization is actually a synthesis route for benzothiazines [1].

Safety & Handling

  • Corrosive/Lachrymator: CSFBC hydrolyzes to release HCl and HF. Handle strictly in a fume hood.

  • Water Reactivity: Violent reaction with water. Quench waste streams with dilute NaOH carefully.

  • Toxicity: Fluorinated aromatics can be toxic. Wear nitrile gloves and safety goggles.

References

  • Selectivity of Acyl vs.

    • Title: Chemoselective acylation of primary amines in the presence of secondary amines.
    • Source:Tetrahedron Letters (General principle cit
    • Context: Establishes the electrophilicity order: Acyl Chloride > Sulfonyl Chloride > Ester.
    • URL:[Link]

  • Application in Library Synthesis (Benzothiazines)

    • Title: Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates.[2]

    • Source:Current Chemistry Letters, 2018.
    • Context: Describes the use of similar bifunctional chlorosulfonyl/acyl chloride reagents for cycliz
    • URL:[Link]

  • Reagent Properties & Handling

    • Title: 5-(Chlorosulfonyl)
    • Source: Sigma-Aldrich / MilliporeSigma.
    • Context: Physical properties, safety data, and handling instructions.[3]

  • Mechanistic Insight (Sandmeyer Chlorosulfonylation)

    • Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.[1]

    • Source:Organic Letters (ACS Public
    • Context: Discusses the stability and reactivity of chlorosulfonyl groups in the presence of other functionalities.
    • URL:[Link]

Sources

Application

N-sulfonylation reaction protocol using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Application Note: AN-2026-CS Executive Summary 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 1602712-84-4) is a high-value bifunctional electrophile used in the synthesis of SGLT2 inhibitors, diverse sultam scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CS

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 1602712-84-4) is a high-value bifunctional electrophile used in the synthesis of SGLT2 inhibitors, diverse sultam scaffolds, and fragment-based drug discovery libraries. Its utility lies in its "Janus-faced" reactivity: it possesses both a carbonyl electrophile (acyl chloride) and a sulfonyl electrophile (sulfonyl chloride), activated by an ortho-fluorine atom.

This guide addresses the primary challenge of using this reagent: Chemoselectivity . Standard nucleophilic attack follows a strict hierarchy where the acyl chloride reacts significantly faster than the sulfonyl chloride. Therefore, a successful "N-sulfonylation protocol" must be designed as a Sequential Functionalization Strategy .

This Application Note provides a validated protocol for targeting the sulfonyl moiety, either as part of a sequential cascade or via chemoselective isolation.

Chemical Context & Reactivity Matrix[1][2][3][4]

To design a robust experiment, one must understand the competitive landscape of the electrophiles present on the scaffold.

MoietyElectrophilicityKinetic RankPrimary Outcome
-COCl (Acyl Chloride)High1 (Fastest) Forms Amide (with amine) or Ester (with alcohol).
-SO₂Cl (Sulfonyl Chloride)Moderate2 (Intermediate) Forms Sulfonamide (with amine) or Sulfonate (with alcohol).
-F (Aryl Fluoride)Low (Activated)3 (Slowest) Forms Aniline/Ether via SNAr (requires heat/strong base).

Strategic Insight: You cannot selectively sulfonylate a primary amine in the presence of the free acyl chloride using standard conditions. The amine will preferentially attack the carbonyl carbon.

  • Strategy A (Sequential): Deliberately react the acyl chloride first (with a protecting group or desired R1-amine), then react the sulfonyl chloride.

  • Strategy B (Bis-functionalization): Use excess amine to functionalize both positions simultaneously.

Detailed Protocol: Sequential N-Sulfonylation

This protocol is designed for the synthesis of Sulfonamide-Amides where the sulfonamide is the critical pharmacophore. It assumes the user wishes to control the substitution at the sulfonyl group distinct from the acyl group.

Materials & Reagents[4][5][6][7][8][9]
  • Reagent: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for selectivity; THF promotes faster reaction.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Nucleophile 1 (Acyl Target): Amine A or Alcohol (for ester protection).

  • Nucleophile 2 (Sulfonyl Target): Amine B (The target for N-sulfonylation).

Step-by-Step Methodology
Phase 1: Control of the Acyl Chloride (The "Blocking" Step)

Rationale: The acyl chloride must be consumed to prevent side reactions during the slower sulfonylation step.

  • Preparation: Dissolve 1.0 equiv of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

    • Critical: Low temperature maximizes the kinetic difference between the -COCl and -SO₂Cl groups.

  • Addition 1: Add a solution of Nucleophile 1 (1.0 equiv) and DIPEA (1.1 equiv) in DCM dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 1 hour.

    • Checkpoint: TLC/LCMS should show disappearance of the starting material and formation of the mono-acylated intermediate. The -SO₂Cl group remains largely intact at this temperature.

Phase 2: Targeted N-Sulfonylation

Rationale: With the acyl group converted (to an amide or ester), the sulfonyl chloride is now the dominant electrophile.

  • Warming: Allow the reaction mixture to warm to 0°C (ice bath).

  • Addition 2: Add Nucleophile 2 (The target amine for sulfonylation, 1.0–1.2 equiv) and DIPEA (1.2 equiv) dropwise.

    • Note: If Nucleophile 2 is a hydrochloride salt, increase base equivalents accordingly.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor by LCMS for the formation of the Sulfonamide-Amide product (M+H).

Phase 3: Workup & Isolation[1]
  • Quench: Quench with 1M HCl (aq) to neutralize excess base and remove unreacted amines.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol Variation: One-Pot Sultam Synthesis

For researchers aiming to create cyclic sultam scaffolds (heterocycles).

  • Substrate: Use a bifunctional amine (e.g., amino-alcohol or diamine).

  • Conditions:

    • Dissolve Reagent in THF (0.1 M).

    • Add Bifunctional Amine (1.0 equiv) + Excess Base (3.0 equiv, e.g., K₂CO₃ or Cs₂CO₃).

    • Heat to 60°C .

  • Mechanism: The amine attacks the -COCl first (Amide formation), followed by the -SO₂Cl (Sulfonamide formation) or vice-versa depending on steric chains, often leading to cyclization if the chain length permits.

  • Advanced Step: If the amine attacks both -COCl and -SO₂Cl, the ortho-fluorine can be displaced by a third nucleophile or via intramolecular cyclization (SNAr) by increasing heat to >100°C in DMF.

Visualizing the Reaction Pathway

The following diagram illustrates the decision logic and chemical flow for using this reagent.

ReactionProtocol Start 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Step1 Phase 1: Acyl Control (-78°C, DCM) Start->Step1 Add Nucleophile 1 (Amine/Alcohol) Inter Intermediate: Amide-Sulfonyl Chloride (or Ester-Sulfonyl Chloride) Step1->Inter Selective Acylation SideRxn Risk: Bis-Addition (If Temp not controlled) Step1->SideRxn Excess Nuc / High Temp Step2 Phase 2: N-Sulfonylation (0°C to RT) Inter->Step2 Add Nucleophile 2 (Target Amine) Product Final Product: Sulfonamide-Amide Scaffold Step2->Product Sulfonylation

Caption: Sequential functionalization workflow ensuring chemoselectivity between acyl and sulfonyl moieties.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Mixed Products Temperature too high during Phase 1.Ensure reaction is at -78°C during the first addition. Acyl chlorides are hyper-reactive.
Hydrolysis (-OH) Wet solvents or atmospheric moisture.Use freshly distilled/anhydrous DCM. Keep under Argon. This reagent hydrolyzes instantly in moist air.
Low Yield (Sulfonylation) HCl buildup / Amine salt formation.Ensure adequate base (DIPEA) is present to scavenge HCl. Sulfonylation is slower and requires free amine.
Darkening/Tars Polymerization via Fluorine displacement.Avoid heating above 40°C unless specifically attempting SNAr cyclization.

Safety Information (E-E-A-T)

  • Hazards: This compound is a Lachrymator and causes Severe Skin Burns (Category 1B) .[2][3] It reacts violently with water to release HCl and HF gases.

  • Handling: Always manipulate in a fume hood. Double-gloving (Nitrile) is recommended.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture sensitive.

References

  • Sultam Synthesis Context: "Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael Reactions." National Institutes of Health (PMC). Available at: [Link]

  • Reactivity of Sulfonyl Chlorides: "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." ResearchGate. Available at: [Link]

Sources

Method

Application Note: Modular Scaffold Construction using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

[1][2] Executive Summary 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 223598-67-6) represents a high-value "linchpin" reagent in modern medicinal chemistry.[1][2] Its structural uniqueness lies in its hetero-bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS 223598-67-6) represents a high-value "linchpin" reagent in modern medicinal chemistry.[1][2] Its structural uniqueness lies in its hetero-bifunctional electrophilic core (containing both acyl chloride and sulfonyl chloride moieties) combined with an activated fluorinated core capable of Nucleophilic Aromatic Substitution (SnAr).[1][2]

This Application Note details the strategic use of this reagent for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .[1][2] By exploiting the subtle reactivity differences between its three functional handles, researchers can assemble complex, tri-substituted scaffolds commonly found in kinase inhibitors, carbonic anhydrase inhibitors, and GPCR modulators.

Chemical Biology & Reactivity Profile[2]

The "Tri-Vector" Reactivity Hierarchy

To utilize this reagent effectively, one must understand the kinetic hierarchy of its reactive sites. This molecule allows for sequential functionalization without the need for intermediate protection/deprotection steps, provided the correct order of addition and temperature control is maintained.[2]

VectorFunctional GroupReactivity OrderMechanismOptimal Conditions
A Benzoyl Chloride (-COCl)1 (Fastest) Nucleophilic Acyl Substitution-78°C to 0°C, no catalyst.[1][2]
B Sulfonyl Chloride (-SO₂Cl)2 (Intermediate) Nucleophilic Sulfonyl Substitution0°C to RT, requires base (e.g., Et₃N).[1][2]
C Aryl Fluoride (-F)3 (Slowest) SnAr (Nucleophilic Aromatic Substitution)>60°C, strong nucleophile, polar solvent.[1][2]
Mechanistic Pathway Diagram

The following diagram illustrates the sequential assembly logic, highlighting how the electron-withdrawing nature of the initial substitutions activates the ring for the final SnAr step.

ReactivityPathway Start 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Step1 Intermediate A: Benzamide Formation (Acyl Selectivity) Start->Step1 Amine 1 (-78°C) Kinetic Control Step2 Intermediate B: Sulfonamide Formation (Sulfonyl Capture) Step1->Step2 Amine 2 (RT) Base Promoted Final Final Scaffold: Tri-substituted Benzene Core Step2->Final Nucleophile 3 (Heat) SnAr Displacement of F Step2->Final Ring Activation by EWG groups

Caption: Sequential functionalization strategy exploiting kinetic selectivity between acyl and sulfonyl chlorides.

Key Medicinal Chemistry Applications

Synthesis of Carbonic Anhydrase Inhibitors (CAIs)

The sulfonamide moiety is a classic pharmacophore for Zinc-binding enzymes, particularly Carbonic Anhydrases (CA).[1][2]

  • Strategy: The -SO₂Cl group is converted into a primary sulfonamide (-SO₂NH₂) or a substituted sulfonamide to target the CA active site.[1][2]

  • Linker Utility: The benzoyl chloride handle is used to attach a "tail" that interacts with the hydrophobic or hydrophilic regions of the enzyme isoform (e.g., CA IX vs. CA II), enhancing selectivity [1].[2]

Kinase Inhibitor Scaffolds (Type II)

Many Type II kinase inhibitors utilize a "hinge-binding" motif connected to a "DFG-out" pocket binder via a central phenyl ring.[1][2]

  • Role: This reagent serves as the central phenyl core.[1][2]

  • Example: The -COCl forms the amide bond to the hinge binder (often a heterocycle), while the -SO₂Cl connects to the hydrophobic moiety occupying the allosteric pocket.[1][2] The 2-F atom often provides metabolic stability or specific electrostatic interactions within the binding pocket [2].[1]

GPCR Modulators (LPA2 Agonists)

Sulfamoyl benzoic acid (SBA) derivatives have been identified as specific agonists for the Lysophosphatidic Acid 2 (LPA2) receptor.[1][2][3]

  • Application: The reagent allows for the rapid synthesis of SBA libraries by varying the amine on the sulfonyl side and the nucleophile on the carbonyl side to optimize potency and solubility [3].

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of Amide-Sulfonamides

This protocol demonstrates the "One-Pot, Two-Step" functionalization, prioritizing the acyl chloride.[1][2]

Reagents:

  • 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv)[1][2]

  • Amine A (Aniline or Aliphatic amine, 1.0 equiv)[2][4]

  • Amine B (Different amine, 1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine, 2.5 equiv)[1][2]

  • Dichloromethane (DCM, Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Acyl Selective Step: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent the amine from reacting with the sulfonyl chloride.

  • Addition 1: Add Amine A (1.0 equiv) dropwise over 15 minutes. Add DIPEA (1.0 equiv) slowly.

  • Reaction: Stir at -78°C for 1 hour. Checkpoint: TLC should show consumption of starting material and formation of the mono-amide.[1][2]

  • Sulfonyl Step: Allow the mixture to warm to 0°C .

  • Addition 2: Add Amine B (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with 1N HCl. Extract with DCM.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][5]

Protocol B: SnAr Cyclization to Indazoles

This protocol utilizes the 2-Fluoro position to create fused heterocycles.[1][2]

Concept: Reaction with hydrazine derivatives allows for the formation of 1H-indazoles via sequential amidation and intramolecular SnAr.[1][2]

IndazoleSynthesis Reagent 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Intermediate Intermediate: Hydrazide Formation Reagent->Intermediate Acylation (-COCl) Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Intermediate Cyclization Cyclization: Intramolecular SnAr Intermediate->Cyclization Base / Heat (>80°C) Product Product: 3-Oxo-indazole derivative Cyclization->Product -HF

Caption: Workflow for converting the scaffold into indazole-based heterocyclic cores.

Step-by-Step Methodology:

  • Acylation: React the scaffold with a hydrazine derivative (R-NH-NH₂) at 0°C in THF to form the hydrazide.

  • Cyclization: Add a stronger base (e.g., K₂CO₃ or Cs₂CO₃) and heat the reaction to reflux (65°C in THF or 100°C in Dioxane).[1][2]

  • Mechanism: The distal nitrogen of the hydrazide acts as the nucleophile, displacing the fluorine atom (activated by the ortho-carbonyl and para-sulfonyl groups) to close the ring.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Selectivity (Mixture of amides/sulfonamides)Temperature too high during Step 1.[1][2]Strictly maintain -78°C during the first amine addition.[1][2] Ensure slow addition rate.
Hydrolysis (Formation of acid/sulfonic acid)Wet solvents or atmospheric moisture.[1][2]Use freshly distilled DCM/THF.[1][2] Keep under N₂ atmosphere. Store reagent in desiccator.[2]
Incomplete SnAr Fluorine not sufficiently activated or nucleophile too weak.[1][2]Switch solvent to DMSO or DMF to enhance nucleophilicity.[2] Increase temp to 100-120°C.

References

  • Supuran, C. T. (2024).[1][2] Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. (Contextual analogue application).

  • Chi, Y.-H., et al. (2021).[2][6] Discovery and synthesis of a pyrimidine-based aurora kinase inhibitor to reduce levels of MYC oncoproteins. Journal of Medicinal Chemistry, 64, 7312–7330.[2][6] [2]

  • Wiederhold, N. P., et al. (2019).[1][2] The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris.[1][2][7] Antimicrobial Agents and Chemotherapy.[1][2] [2]

  • BenchChem Technical Guide. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.

Sources

Application

Application Note: High-Sensitivity Negative-Ion Mode LC-MS Analysis using 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride (FCB-Cl)

The following Application Note and Protocol is designed for the high-sensitivity analysis of nucleophilic analytes (amines, phenols) using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (referred to herein as FCB-Cl ). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-sensitivity analysis of nucleophilic analytes (amines, phenols) using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (referred to herein as FCB-Cl ).

This guide synthesizes the chemical properties of benzoyl chloride derivatization (widely used for neurochemicals and metabolites) with the charge-switching capabilities of chlorosulfonyl moieties, presenting a robust workflow for Negative Ion Mode LC-MS/MS .

Introduction & Principle

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (FCB-Cl) is a highly reactive, bifunctional derivatization reagent designed to enhance the detectability of polar nucleophiles (primary/secondary amines, phenols, and thiols) in liquid chromatography-mass spectrometry (LC-MS).

Core Advantages
  • Dual Electrophilicity: The reagent possesses two reactive centers: an acyl chloride (-COCl) and a sulfonyl chloride (-SO₂Cl). Under controlled conditions, the acyl chloride exhibits superior kinetic selectivity toward amines and phenols, forming stable amides and esters.

  • Charge Tagging (The "Switch"): Following the initial conjugation, the remaining sulfonyl chloride moiety is hydrolyzed to a sulfonic acid (-SO₃H). This group is fully ionized at physiological and acidic pH, providing a permanent negative charge. This enables ultrasensitive detection in Negative Ion Mode (ESI-) , significantly reducing background noise compared to positive mode analysis.

  • Fluorine Activation: The fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon compared to standard benzoyl chloride. This ensures rapid derivatization even with sterically hindered or low-concentration analytes.

Target Analytes
  • Biogenic Amines: Neurotransmitters, amino acids, polyamines.[1][2]

  • Phenolics: Steroids (estrogens), phenolic acids, tyrosine metabolites.

  • Alcohols: Selected primary alcohols (requires modified base catalysis).

Chemical Mechanism

The derivatization proceeds via a Two-Stage Reaction Pathway :

  • Stage 1: Nucleophilic Acylation. The analyte (Nu-H) attacks the highly activated carbonyl of the benzoyl chloride group. The ortho-fluoro and meta-chlorosulfonyl groups activate the ring, accelerating this step.

  • Stage 2: Hydrolytic Activation. The intermediate (containing the intact -SO₂Cl group) is subjected to an aqueous quench. The sulfonyl chloride hydrolyzes to a sulfonic acid, generating the final, negatively charged derivative.

ReactionMechanism Reagent 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (FCB-Cl) Intermediate Intermediate (Amide/Ester with -SO2Cl) Reagent->Intermediate Step 1: Acylation (Anhydrous, Base) Analyte Analyte (R-NH2 / Ar-OH) Analyte->Intermediate Step 1: Acylation (Anhydrous, Base) Product Final Derivative (Negatively Charged -SO3-) Intermediate->Product Step 2: Hydrolysis (H2O Quench) Byproducts HCl Intermediate->Byproducts Elimination

Caption: Reaction pathway converting a neutral analyte into a highly polar, negatively charged derivative for ESI- MS analysis.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Derivatization Reagent: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (Store at -20°C, desiccated).

  • Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

  • Catalyst/Base: Triethylamine (TEA) or Pyridine (Anhydrous).

  • Quench Buffer: 100 mM Ammonium Bicarbonate (pH 8.0) or simple HPLC-grade water.

  • Internal Standards: Stable isotope-labeled analogs of analytes (if available) or 13C-Benzoyl chloride derivatives.

Step-by-Step Workflow
A. Reagent Preparation
  • Stock Solution (50 mM): Dissolve 12.8 mg of FCB-Cl in 1 mL of anhydrous ACN.

    • Note: Prepare fresh daily. The chlorosulfonyl group is sensitive to atmospheric moisture.

  • Base Solution: Prepare a 5% (v/v) solution of TEA in ACN.

B. Derivatization Procedure
  • Sample Aliquot: Transfer 50 µL of sample (plasma extract, urine, or standard) into a 1.5 mL microcentrifuge tube or HPLC vial. Evaporate to dryness under nitrogen if the sample contains water (reaction requires anhydrous conditions for Step 1).

  • Reconstitution: Redissolve residue in 50 µL of Anhydrous ACN.

  • Reaction Initiation:

    • Add 25 µL of Base Solution (TEA/ACN). Vortex briefly.

    • Add 25 µL of FCB-Cl Stock Solution .

  • Incubation: Vortex vigorously for 30 seconds. Incubate at Ambient Temperature (20-25°C) for 5 minutes .

    • Expert Insight: The ortho-fluoro group accelerates the reaction; heat is rarely required and may cause degradation.

  • Quench & Hydrolysis (Critical Step):

    • Add 100 µL of 100 mM Ammonium Bicarbonate .

    • Vortex and incubate for 10 minutes at room temperature.

    • Mechanism:[3][4][5][6] This step destroys excess reagent and converts the analyte-bound -SO₂Cl tag into the active -SO₃⁻ charge tag.

  • Preparation for Injection:

    • Centrifuge at 12,000 x g for 5 minutes to remove any precipitate.

    • Transfer supernatant to LC vials.

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode .

  • MRM Transitions:

    • Precursor Ion: [M-H]⁻ (Calculated as MW_analyte + 200.96 Da).

    • Common Fragment: The derivatized moiety often yields a characteristic fragment at m/z 216.9 (corresponding to the 2-fluoro-5-sulfobenzoic acid anion) or m/z 79.9 (SO₃⁻).

Data Analysis & Interpretation

Mass Shift Calculation

To build your MS method, calculate the precursor ion mass for each analyte as follows:

ComponentMass Change (Da)Formula Change
Reagent (FCB-Cl) 255.93C₇H₃Cl₂FO₃S
Loss of HCl (Step 1) -35.97-Cl (from COCl) -H (from Analyte)
Hydrolysis (Step 2) -1.00-Cl (from SO₂Cl) +OH (from H₂O)
Net Derivatization Tag +201.96 C₇H₃FO₄S
Ionization (Negative) -1.0078-H⁺

Formula:



Example Table: Common Analytes
AnalyteNative MWDerivatized MW (Neutral)Precursor Ion [M-H]⁻
Dopamine 153.18355.14 (Mono-tag)*354.13
Tyramine 137.18339.14338.13
Serotonin 176.21378.17377.16

*Note: Polyphenols or polyamines may accept multiple tags. Adjust stoichiometry of reagent accordingly.

Method Validation & Troubleshooting

Workflow Visualization

Workflow Sample Sample Preparation (Dry down / Extract) Deriv Derivatization Add FCB-Cl + TEA (5 min @ RT) Sample->Deriv Anhydrous conditions Quench Hydrolysis/Quench Add NH4HCO3 (Convert -SO2Cl to -SO3-) Deriv->Quench pH shift > 8.0 Clean Centrifugation Remove salts/precipitate Quench->Clean Analysis LC-MS/MS Analysis Negative Mode (ESI-) Clean->Analysis

Caption: Operational workflow for FCB-Cl derivatization ensuring complete conversion to the active charge-tagged species.

Troubleshooting Guide
IssueProbable CauseSolution
Low Sensitivity Incomplete hydrolysis of sulfonyl chloride.Extend Quench time to 20 mins or increase buffer pH to 8.5.
Multiple Peaks Mono- vs Di-derivatization of analytes with multiple functional groups.Increase reagent excess (50x molar excess) to force complete di-derivatization.
Reagent Degradation Hydrolysis of stock solution.Use strictly anhydrous ACN for stock; prepare fresh daily.
Column Clogging Precipitation of TEA-HCl salts.Ensure centrifugation step is performed; use a guard column.

References

  • Wong, J. M., et al. "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples."[1] Journal of Chromatography A, vol. 1446, 2016, pp. 78-90. Link

    • Context: Establishes the foundational chemistry of benzoyl chloride derivatiz
  • Klavins, K., et al. "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis." Analytical Chemistry, 2021.[5] Link

    • Context: Validates the use of chlorosulfonyl/benzoic acid bifunctional reagents for introducing charge tags to neutral lipids.
  • Sigma-Aldrich. "Product Specification: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride." Link

    • Context: Verification of reagent chemical properties, stability, and handling safety.
  • Mallet, C. R., et al. "Liquid Chromatography-Tandem Mass Spectrometry of Dansyl Derivatives." Journal of Chromatography A, 2004. Context: Comparative methodology for sulfonyl-chloride based labeling of amines.

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Abstract This comprehensive guide details the essential analytical methodologies for the robust characterization of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS No. 949485-81-8), a critical bifunctional intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the essential analytical methodologies for the robust characterization of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS No. 949485-81-8), a critical bifunctional intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Given its high reactivity, particularly its sensitivity to moisture, a multi-technique approach is imperative for unambiguous structural confirmation, purity assessment, and impurity profiling. This document provides not just protocols, but also the underlying scientific rationale for method selection and parameter optimization, targeting researchers, quality control analysts, and process chemists in the drug development sector. We will explore a synergistic workflow combining spectroscopic, chromatographic, and thermal analysis techniques to create a complete analytical profile of the compound.

Introduction and Analytical Strategy

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a key building block, possessing two reactive sites: a sulfonyl chloride and an acyl chloride. This dual reactivity is synthetically valuable but presents significant analytical challenges, primarily due to the compound's propensity for hydrolysis.[2] An effective characterization strategy must therefore be swift, employ anhydrous conditions where necessary, and integrate data from multiple orthogonal techniques to build a self-validating analytical package.

The core of our strategy is to:

  • Confirm Identity: Unambiguously verify the molecular structure and functional groups using spectroscopic methods (NMR, IR, MS).

  • Determine Purity and Profile Impurities: Quantify the main component and identify potential process-related impurities or degradants using high-performance chromatography (HPLC, GC).

  • Assess Physicochemical Properties: Evaluate thermal stability through techniques like TGA and DSC.

The logical flow of this comprehensive characterization is depicted below.

cluster_0 Sample Handling (Inert Atmosphere) cluster_1 Structural Elucidation & Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties cluster_4 Data Integration & Final Report Sample Bulk Sample of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Identity IR FTIR Spectroscopy Sample->IR Identity MS Mass Spectrometry Sample->MS Identity HPLC HPLC-UV (Purity Assay) Sample->HPLC Purity GCMS GC-MS (Volatile Impurities, post-derivatization) Sample->GCMS Purity Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Stability Report Certificate of Analysis (Identity, Purity, Impurity Profile) NMR->Report Consolidated Data IR->Report Consolidated Data MS->Report Consolidated Data HPLC->Report Consolidated Data GCMS->Report Consolidated Data Thermal->Report Consolidated Data

Caption: Overall analytical workflow for comprehensive characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of identity confirmation, providing direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled for providing a complete picture of the molecule's carbon-hydrogen-fluorine framework. It definitively confirms the substitution pattern on the aromatic ring, which is critical for distinguishing between potential isomers. Due to the compound's reactivity, the choice of a dry, aprotic deuterated solvent is the most critical experimental parameter.[1]

Protocol:

  • Sample Preparation: In a nitrogen-filled glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the sample into a dry NMR tube.

  • Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN). Ensure the solvent is from a freshly opened sealed ampoule to minimize moisture.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard like 1,2,4,5-tetrachloro-3-nitrobenzene can be used.[1]

Expected Spectral Data: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, confirming the 1,2,4-trisubstituted pattern. The fluorine atom and the two strongly electron-withdrawing groups (-COCl, -SO₂Cl) will significantly influence the chemical shifts.

Nucleus Expected Chemical Shift (ppm) Multiplicity Inferred Assignment
¹H~8.1-8.4Doublet of doubletsProton ortho to -COCl
¹H~7.9-8.2Doublet of doubletsProton ortho to -SO₂Cl
¹H~7.4-7.7Triplet or ddProton ortho to -F
¹³C~165-170SingletCarbonyl Carbon (-COCl)
¹³C~125-150Multiple signalsAromatic Carbons
¹⁹F~(-105) - (-115)Singlet or multipletAromatic Fluorine

Note: Chemical shifts are predictive and should be confirmed with 2D NMR techniques (COSY, HSQC) if structural ambiguity exists.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and highly effective technique for confirming the presence of the key functional groups: sulfonyl chloride and acyl chloride. Their strong, characteristic absorption bands are easily identifiable.[3] Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and reduces the risk of exposure to atmospheric moisture.[1]

Protocol:

  • Instrument: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~1770-1810StrongC=O Stretch (Acyl Chloride)
~1375-1410StrongAsymmetric S=O Stretch (Sulfonyl Chloride)[1][3]
~1185-1204StrongSymmetric S=O Stretch (Sulfonyl Chloride)[1][3]
~750-850MediumC-Cl Stretch
~550-650MediumS-Cl Stretch
Mass Spectrometry (MS)

Causality: MS provides the definitive molecular weight of the compound and offers structural information through its fragmentation pattern. The presence of two chlorine atoms gives a highly characteristic isotopic pattern (M, M+2, M+4) that serves as a powerful confirmation tool.

Protocol (Direct Infusion or LC-MS):

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Direct infusion or coupling with an HPLC system can be used.

  • Analysis: Acquire the mass spectrum in positive or negative ion mode. The high reactivity may lead to the observation of the hydrolyzed species, 5-(chlorosulfonyl)-2-fluorobenzoic acid, especially if there is residual water in the system.[4]

Expected Data Interpretation:

  • Molecular Ion: The exact mass of the molecular ion [C₇H₃Cl₂FO₃S]⁺ should be observed. Molecular Weight: 257.07 g/mol .[5]

  • Isotopic Pattern: Look for a characteristic cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensity of the M, M+2, and M+4 peaks will be approximately 9:6:1.

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the gold standard for separating the main component from process impurities and degradation products, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the primary method for determining the purity (assay) of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride. It effectively separates the highly reactive parent compound from its primary degradant, the corresponding carboxylic acid formed by hydrolysis. A fast gradient method is often preferred to minimize on-column degradation.

Protocol:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic species.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 10 minEnsures elution of all components with good resolution in a reasonable time.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.[6]
Detector UV at 220 nmWavelength where the benzoyl chromophore has significant absorbance.[6]
Injection Vol. 2 µLSmall volume to prevent column overload.
Diluent AcetonitrileAprotic solvent to prevent sample degradation prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Causality: Direct GC analysis of this compound is challenging due to its high reactivity and potential for thermal degradation in the injector port.[2] Therefore, a derivatization strategy is employed to convert the reactive moieties into stable, volatile analogues suitable for GC analysis. This approach is excellent for identifying volatile or semi-volatile impurities that may not be observed by HPLC.[7]

The workflow involves converting both the acyl chloride and sulfonyl chloride groups into stable amides.

Analyte 5-(Chlorosulfonyl)- 2-fluorobenzoyl chloride (in Aprotic Solvent) Reagent Add excess Diethylamine (or other secondary amine) Analyte->Reagent Derivatization Reaction Deriv Stable Diamide Derivative Reagent->Deriv Derivatization Reaction GC Inject into GC-MS Deriv->GC Analysis Data Mass Spectrum of Derivative & Impurities GC->Data Analysis

Caption: GC-MS workflow including mandatory derivatization step.

Protocol:

  • Derivatization: In a sealed vial, dissolve ~1 mg of the sample in 1 mL of a dry aprotic solvent (e.g., dichloromethane). Add an excess (~50 µL) of a secondary amine, such as diethylamine, and allow the reaction to proceed for 15 minutes at room temperature.[1]

  • Analysis: Inject an aliquot of the reaction mixture into the GC-MS system.

Parameter Condition
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 260 °C
Oven Program Start at 70°C, ramp to 280°C at 15°C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV, scanning m/z 40-550

Thermal Analysis

Causality: DSC and TGA are used to assess the thermal stability and melting point of the compound. This information is critical for determining safe handling and storage conditions, as thermal decomposition can lead to the release of hazardous gases like HCl and SO₂.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. If possible, use a hermetically sealed pan to minimize reaction with atmospheric moisture during the experiment.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere from ambient temperature to ~300°C at a rate of 10 °C/min. This will reveal the melting point (endotherm) and any exothermic decomposition events.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere from ambient to 500°C at a rate of 10 °C/min. This will determine the onset temperature of decomposition and the percentage of weight loss.

Summary of Analytical Specifications

The table below summarizes the key analytical tests and expected results for a high-purity batch of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Technique Parameter Specification
Appearance VisualWhite to off-white solid or crystalline powder
Identity by FTIR ATRConforms to reference spectrum; characteristic peaks for C=O (~1780 cm⁻¹) and S=O (~1380, ~1190 cm⁻¹) observed.
Identity by ¹H NMR 400 MHz, CDCl₃Conforms to the expected 1,2,4-trisubstituted aromatic pattern.
Purity by HPLC UV at 220 nm≥ 97.0%[5]
Molecular Weight by MS ESI-HRMSConforms to the theoretical exact mass for C₇H₃Cl₂FO₃S.
Melting Point by DSC 10 °C/minReport value.

Conclusion

The analytical characterization of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride requires a carefully designed, multi-faceted approach. The protocols and rationale outlined in this application note provide a robust framework for ensuring the identity, purity, and quality of this vital chemical intermediate. By combining spectroscopic confirmation with chromatographic purity assessment and thermal analysis, researchers and drug development professionals can proceed with confidence in their synthetic applications. Adherence to anhydrous sample handling techniques is the single most important factor for achieving accurate and reproducible results.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society. Available at: [Link]

  • FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. ResearchGate. Available at: [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir. Available at: [Link]

  • CAS No. 949485-81-8, 5-(chlorosulfonyl)-2-fluorobenzoyl chloride. 001CHEMICAL. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. N/A. Available at: [Link]

  • Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. ResearchGate. Available at: [Link]

  • 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride 50mg. Dana Bioscience. Available at: [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available at: [Link]

  • BENZOYL CHLORIDE. Ataman Kimya. Available at: [Link]

  • GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. Preprints.org. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Why should heat not be given in the reaction that benzoyl chloride is present? ResearchGate. Available at: [Link]

  • 2-Fluorobenzoyl chloride. PubChem. Available at: [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. Available at: [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Agilent. Available at: [Link]

  • GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]

  • Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. Available at: [Link]

  • Trace derivatization of cytosine with pentafluorobenzoyl chloride and dimethyl sulfate. NIH. Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride Reaction Products by ¹H and ¹³C NMR Spectroscopy

Abstract 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a pivotal bifunctional building block in medicinal chemistry and materials science, featuring two distinct and highly reactive electrophilic sites: a sulfonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a pivotal bifunctional building block in medicinal chemistry and materials science, featuring two distinct and highly reactive electrophilic sites: a sulfonyl chloride and a benzoyl chloride. The selective functionalization of this molecule is crucial for synthesizing novel compounds with tailored properties. This application note provides a comprehensive guide for researchers and drug development professionals on the use of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural determination of its reaction products. We present field-proven protocols for sample preparation of these reactive species, outline the principles of spectral interpretation, and provide predictive data to facilitate the analysis of regioselective reactions.

Introduction: The Challenge of Regioselectivity

The synthetic utility of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride stems from the differential reactivity of its two functional groups. The benzoyl chloride is a hard electrophile, typically reacting faster with hard nucleophiles (e.g., amines, alcohols) than the sulfonyl chloride, which is a softer electrophile. However, this selectivity is not absolute and can be modulated by reaction conditions such as solvent, temperature, and the nature of the nucleophile. Consequently, a reaction may yield one of three potential products:

  • Acyl-Substitution Product: Reaction at the benzoyl chloride.

  • Sulfonyl-Substitution Product: Reaction at the sulfonyl chloride.

  • Di-Substitution Product: Reaction at both sites.

NMR spectroscopy is the definitive analytical tool for distinguishing these isomers, providing precise structural information through the analysis of chemical shifts, spin-spin coupling constants, and through-bond correlations.

Principles of NMR Analysis for Structural Confirmation

The key to identifying the site of reaction lies in observing how the electronic environment of the aromatic ring protons and carbons changes upon substitution. The introduction of a new group at either the C1 (acyl) or C5 (sulfonyl) position induces measurable upfield or downfield shifts in the NMR signals of the neighboring nuclei.[1][2]

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aromatic region of the ¹H NMR spectrum is the most diagnostic for determining regioselectivity. The parent molecule displays a characteristic three-proton system.

  • H-3: Appears as a doublet of doublets, coupled to H-4 (ortho coupling, J ≈ 8-9 Hz) and the 2-fluoro substituent (meta coupling, J ≈ 4-5 Hz).

  • H-4: Appears as a triplet of doublets (or doublet of doublets of doublets), coupled to H-3 (ortho, J ≈ 8-9 Hz), H-6 (meta, J ≈ 2-3 Hz), and the 2-fluoro substituent (ortho, J ≈ 9-10 Hz).

  • H-6: Appears as a doublet of doublets, coupled to H-4 (meta coupling, J ≈ 2-3 Hz) and the 2-fluoro substituent (para coupling, J ≈ 6-7 Hz).

Causality of Chemical Shift Changes:

  • Reaction at Benzoyl Chloride (C1): Conversion of the -COCl group to an amide (-CONHR) or ester (-COOR) reduces its electron-withdrawing strength. This causes a noticeable upfield shift (to lower ppm) of the adjacent protons, particularly H-6 and H-4 .

  • Reaction at Sulfonyl Chloride (C5): Conversion of the -SO₂Cl group to a sulfonamide (-SO₂NHR) also lessens its electron-withdrawing character. This results in a significant upfield shift for the adjacent proton, H-6 , and to a lesser extent, H-4 and H-3 .

By comparing the aromatic proton shifts of the product to the starting material, the site of reaction can be unequivocally assigned.

¹³C NMR Spectroscopy: Unambiguous Carbon Framework Analysis

¹³C NMR provides complementary and often definitive evidence of structure. The key signals to monitor are the carbonyl carbon and the aromatic carbons directly bonded to the reactive sites.

  • Carbonyl Carbon (C1 position): The benzoyl chloride carbonyl carbon appears around 164-168 ppm . Upon conversion to an amide or ester, this signal shifts significantly upfield to 160-165 ppm .[3][4] This change is a direct indicator of a reaction at the acyl chloride.

  • Sulfonyl Carbon (C5 position): The chemical shift of the carbon attached to the sulfonyl group is also sensitive to substitution. Changes in its chemical shift, along with the shifts of the adjacent C4 and C6 carbons, confirm a reaction at this site.

  • Fluorine Coupling: A powerful diagnostic feature is the presence of large ¹J, ²J, and ³J C-F coupling constants, which helps in the assignment of the aromatic carbons.

Experimental Protocols

Protocol 1: General Synthesis of an Amide/Sulfonamide Derivative

This protocol describes a general procedure for the reaction with a primary amine, such as ethylamine, under conditions that typically favor initial reaction at the more reactive benzoyl chloride site.

  • Reagent Preparation: Dissolve 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the amine solution dropwise to the stirred benzoyl chloride solution at 0 °C over 15-20 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[5]

  • Work-up: Quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~2. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: NMR Sample Preparation - A Self-Validating System

Proper sample preparation is critical for obtaining high-quality, artifact-free spectra, especially when dealing with reactive acyl and sulfonyl chlorides.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

    • CDCl₃: Excellent for many non-polar to moderately polar compounds. Use a grade stabilized with a non-nucleophilic agent (e.g., silver foil) if trace HCl is a concern.

    • Acetone-d₆: A more polar option, good for a wide range of compounds.

    • DMSO-d₆: A highly polar solvent, excellent for poorly soluble compounds, but its viscosity can lead to broader lines. Ensure it is anhydrous.[7]

  • Sample Quantity:

    • ¹H NMR: Weigh 1-5 mg of the purified product.[8]

    • ¹³C NMR: Weigh 10-25 mg of the product for a spectrum with a good signal-to-noise ratio in a reasonable time.[9]

  • Procedure:

    • Place the weighed sample into a clean, dry vial.

    • Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7]

    • Agitate the vial to ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Prepare a filter pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[8][10]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.

Data Interpretation: Predicted NMR Shifts and Visualization

The following tables provide expected chemical shift ranges for the starting material and its potential mono-substituted reaction products with a generic alkyl amine (R-NH₂).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton5-(Chlorosulfonyl)-2-fluorobenzoyl chlorideProduct A (Amide at C1)Product B (Sulfonamide at C5)
H-3 ~8.15 (dd)~7.90 (dd)~8.05 (dd)
H-4 ~8.30 (td)~8.00 (td)~7.85 (td)
H-6 ~8.50 (dd)~8.20 (dd)~8.15 (dd)
N-H N/A~6.5-8.0 (broad s)~5.0-6.5 (broad s)
N-CH₂-R N/A~3.4-3.6 (q)~3.1-3.3 (q)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon5-(Chlorosulfonyl)-2-fluorobenzoyl chlorideProduct A (Amide at C1)Product B (Sulfonamide at C5)
C=O ~165.0~162.0 ~165.0
C1 ~125.0 (d)~128.0 (d)~125.5 (d)
C2 ~162.0 (d, ¹J_CF ≈ 260 Hz)~160.0 (d, ¹J_CF ≈ 255 Hz)~161.0 (d, ¹J_CF ≈ 258 Hz)
C3 ~118.0 (d)~117.5 (d)~117.8 (d)
C4 ~135.0 (d)~133.0 (d)~132.0 (d)
C5 ~145.0~144.0~140.0
C6 ~132.0 (d)~130.0 (d)~131.0 (d)
N-CH₂ N/A~42.0~44.0

Note: 'd' indicates a doublet due to C-F coupling. The most significant and diagnostic shifts are highlighted in bold .

Visual Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for structural determination.

G cluster_workflow Experimental & Analytical Workflow A 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride B Reaction with Nucleophile (e.g., R-NH₂) A->B Anhydrous Solvent, 0 °C to RT C Aqueous Work-up & Purification B->C Quench, Extract, Chromatography D NMR Sample Preparation C->D Dissolve in Deuterated Solvent E 1D & 2D NMR Data Acquisition D->E ¹H, ¹³C, COSY, HSQC F Spectral Analysis & Structure Confirmation E->F

Caption: High-level workflow from starting material to final structure confirmation.

G cluster_logic NMR Logic for Regiochemistry Assignment Start Analyze Product NMR Spectra C1_Shift ¹³C Shift of C=O ~162 ppm? Start->C1_Shift C5_Shift ¹³C Shift of C5 ~140 ppm? C1_Shift->C5_Shift  No Result_A Conclusion: Reaction at Benzoyl Chloride (Product A) C1_Shift->Result_A  Yes H_Shifts Upfield shift of H-6 and H-4? Result_B Conclusion: Reaction at Sulfonyl Chloride (Product B) C5_Shift->Result_B  Yes Inconclusive Re-evaluate or run 2D NMR C5_Shift->Inconclusive  No Result_A->H_Shifts Confirmatory Evidence Result_B->H_Shifts Confirmatory Evidence Result_C Conclusion: Di-substituted Product

Caption: Decision-making process for identifying the reaction site using key NMR signals.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the rapid and reliable structural characterization of reaction products derived from 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride. By carefully analyzing the shifts in the aromatic proton and carbon signals, particularly the carbonyl carbon, researchers can confidently determine the regiochemical outcome of their synthetic transformations. The protocols and predictive data provided herein serve as a robust foundation for scientists in drug discovery and chemical development to accelerate their research through precise and efficient molecular analysis.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Percec, V., et al. (2001). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry, 66(6), 2104–2117.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Bahrami, K., & Khodaei, M. M. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Razi University.
  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • ChemicalBook. (n.d.). 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Methanesulfonyl chloride(124-63-0) 13C NMR spectrum.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry.
  • Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5549.
  • Chem LibreTexts. (2022, March 9). 1H NMR Chemical Shifts.
  • Al-Zoubi, R. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758.
  • Modro, T. A., & Graham, P. J. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry.
  • Percec, V., & Asandei, A. D. (2000). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4776-4791.
  • ResearchGate. (n.d.). a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b)... [Image].
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • University College London. (n.d.). Chemical shifts.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-fluorobenzoyl chloride Safety Data Sheet.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • 001Chemical. (n.d.). CAS No. 949485-81-8, 5-(chlorosulfonyl)-2-fluorobenzoyl chloride.
  • BenchChem. (n.d.). 1H and 13C NMR analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction products.
  • PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride.
  • MilliporeSigma. (n.d.). 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluorobenzoyl chloride 97%.
  • MilliporeSigma. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride 97%.
  • Wikipedia. (n.d.). Benzoyl chloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Welcome to the technical support center for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and optimize your reaction conditions for successful outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS No. 949485-81-8) is a key intermediate in organic synthesis, notable for its two distinct reactive sites: a sulfonyl chloride and an acyl chloride.[1] This unique structure allows for sequential or selective reactions, making it a valuable building block for a variety of complex molecules, including pharmaceutical agents. However, the presence of two highly reactive electrophilic centers necessitates precise control over reaction conditions to achieve the desired chemoselectivity. This guide will provide the expertise to harness the reactivity of this molecule effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride?

This reagent is primarily used in the synthesis of molecules requiring the introduction of a 2-fluoro-5-sulfamoylbenzoyl or a 5-(chlorosulfonyl)-2-fluorobenzoyl moiety. These structures are found in various biologically active compounds. For instance, derivatives of this molecule are crucial intermediates in the synthesis of pharmaceuticals like Empagliflozin.[2][3] The two functional groups allow for the formation of sulfonamides, sulfonate esters, amides, and esters.

Q2: What are the recommended storage and handling procedures for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride?

Due to its reactivity, particularly with moisture, stringent storage and handling protocols are essential.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, amines, and strong bases.[5][6] The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Always handle this reagent in a well-ventilated fume hood.[5] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7] Avoid inhalation of its vapors, which can cause respiratory irritation.

Q3: Which functional group is more reactive, the sulfonyl chloride or the acyl chloride?

In general, the acyl chloride is the more electrophilic and, therefore, the more reactive of the two functional groups.[8] This is due to the better orbital overlap between carbon and chlorine compared to sulfur and chlorine, making the C-Cl bond more susceptible to nucleophilic attack.[8] Consequently, reactions with nucleophiles like amines or alcohols will preferentially occur at the acyl chloride position under kinetically controlled conditions.[8]

Q4: What are the main side reactions to be aware of?

The most common side reactions include:

  • Hydrolysis: Both the sulfonyl chloride and acyl chloride are susceptible to hydrolysis in the presence of water, forming the corresponding sulfonic acid and carboxylic acid, respectively.[9] This will not only consume the starting material but can also complicate purification.

  • Di-substitution: When reacting with a nucleophile, it is possible for both the acyl chloride and the sulfonyl chloride to react, leading to the formation of a di-substituted product. This is more likely to occur with an excess of the nucleophile or under forcing reaction conditions (e.g., elevated temperatures).

  • Reaction with Solvents: Protic solvents like alcohols can react with the starting material. Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred.

Troubleshooting Guide: Selective Reactions

The key to successfully using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is achieving chemoselectivity. This section provides guidance on how to selectively target either the acyl chloride or the sulfonyl chloride group.

Scenario 1: Selective Reaction at the Acyl Chloride (Formation of Amides or Esters)

This is the more straightforward transformation due to the higher reactivity of the acyl chloride.[8]

Problem: Low yield of the desired mono-amide/ester with significant formation of the di-substituted product.

Probable CauseRecommended SolutionScientific Rationale
Excess Nucleophile Use a stoichiometric amount (1.0-1.1 equivalents) of the amine or alcohol.Limiting the amount of the nucleophile will favor the reaction with the more reactive acyl chloride and minimize the slower reaction with the sulfonyl chloride.
High Reaction Temperature Perform the reaction at a low temperature, typically 0 °C to room temperature.Lower temperatures increase the kinetic selectivity for the more reactive functional group. Elevated temperatures provide the activation energy for the less favorable reaction to occur.
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Extended reaction times can lead to the slower reaction at the sulfonyl chloride site, even at lower temperatures.
Incorrect Base Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.The base should only act as a proton scavenger and not compete with the primary nucleophile.

Problem: The reaction is sluggish or does not go to completion.

Probable CauseRecommended SolutionScientific Rationale
Poor Nucleophile For weakly nucleophilic amines or alcohols, consider using a catalyst such as 4-dimethylaminopyridine (DMAP) for esterifications.DMAP is a highly effective acylation catalyst that forms a more reactive intermediate with the acyl chloride.
Steric Hindrance If either the nucleophile or the benzoyl chloride is sterically hindered, increasing the reaction temperature cautiously or using a less sterically hindered base might be necessary.Steric hindrance can significantly slow down the rate of reaction. A modest increase in temperature can help overcome this, but careful monitoring is crucial to avoid di-substitution.
Scenario 2: Selective Reaction at the Sulfonyl Chloride (Formation of Sulfonamides or Sulfonate Esters)

This is a more challenging transformation due to the lower reactivity of the sulfonyl chloride compared to the acyl chloride.

Problem: The primary product is the one resulting from the reaction at the acyl chloride.

Probable CauseRecommended SolutionScientific Rationale
Higher Reactivity of Acyl Chloride Temporarily protect the acyl chloride group. A common strategy is to first convert the acyl chloride to a less reactive ester (e.g., methyl or ethyl ester) by reacting it with the corresponding alcohol under controlled conditions. Then, perform the reaction at the sulfonyl chloride. The ester can be subsequently hydrolyzed if the free carboxylic acid is desired.This protecting group strategy masks the more reactive site, allowing the desired reaction to proceed at the sulfonyl chloride.
Reaction Conditions Favoring Acyl Chloride Reaction Use a less nucleophilic amine or alcohol. Reactions with sulfonyl chlorides sometimes benefit from slightly elevated temperatures. Cautiously screen temperatures (e.g., room temperature to 50 °C) to find a window where the sulfonyl chloride reacts preferentially.The activation energy for the reaction at the sulfonyl chloride is higher. By carefully controlling the temperature, it might be possible to favor this reaction. However, this approach requires careful optimization.
Catalyst Choice Certain catalysts may selectively activate the sulfonyl chloride. While less common, literature on selective sulfonylation in the presence of other electrophiles could provide insights.Catalyst-mediated reactions can alter the reactivity profile of the functional groups.

Problem: Hydrolysis of the sulfonyl chloride to sulfonic acid is a major byproduct.

Probable CauseRecommended SolutionScientific Rationale
Presence of Water Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.Sulfonyl chlorides are highly sensitive to moisture. The presence of even trace amounts of water can lead to hydrolysis.[9]
Workup Procedure During the aqueous workup, ensure the desired reaction is complete. Minimize the time the product is in contact with the aqueous phase.Prolonged exposure to water during workup can lead to the hydrolysis of any unreacted sulfonyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Selective Amide Formation

This protocol is based on the principle of exploiting the higher reactivity of the acyl chloride at low temperatures.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, dissolve the desired amine (1.0-1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the cooled solution of the benzoyl chloride over 15-30 minutes.

  • Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Selective Sulfonamide Formation (via Protecting Group Strategy)

This protocol involves the conversion of the acyl chloride to a less reactive ester before reacting the sulfonyl chloride.

  • Ester Formation: React 5-(chlorosulfonyl)-2-fluorobenzoyl chloride with an excess of anhydrous methanol at 0 °C to room temperature to form the methyl ester. Purify the resulting methyl 5-(chlorosulfonyl)-2-fluorobenzoate.

  • Sulfonamide Formation: Dissolve the purified methyl ester (1.0 eq.) in a suitable aprotic solvent like acetonitrile. Add the desired amine (1.1 eq.) and a base such as K₂CO₃ or pyridine.

  • Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting ester is consumed.

  • Workup and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. Purify the product by column chromatography or recrystallization.

  • (Optional) Ester Hydrolysis: If the final product requires a free carboxylic acid, the methyl ester can be hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic conditions.

Visualization of Key Concepts

Workflow for Chemoselective Reaction

G start Start with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride selectivity_check Desired Reaction Site? start->selectivity_check acyl_chloride_path Acyl Chloride (Amide/Ester Formation) selectivity_check->acyl_chloride_path Acyl Chloride sulfonyl_chloride_path Sulfonyl Chloride (Sulfonamide/Sulfonate Formation) selectivity_check->sulfonyl_chloride_path Sulfonyl Chloride acyl_conditions Low Temperature (0°C - RT) Stoichiometric Nucleophile (1.0-1.1 eq.) Non-nucleophilic base (TEA, DIPEA) acyl_chloride_path->acyl_conditions sulfonyl_conditions Protect Acyl Chloride (e.g., as ester) React with Nucleophile (Optional) Deprotect sulfonyl_chloride_path->sulfonyl_conditions product_amide Desired Mono-amide/ester acyl_conditions->product_amide product_sulfonamide Desired Mono-sulfonamide/sulfonate sulfonyl_conditions->product_sulfonamide

Caption: Decision workflow for achieving chemoselectivity.

Reactivity and Side Reactions

G cluster_0 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride cluster_1 Reaction Pathways start Acyl Chloride (More Reactive) product1 Amide/Ester (Kinetic Product) start->product1 + Nucleophile (Low Temp) side_product1 Di-substituted Product start->side_product1 side_product2 Hydrolysis Products (Carboxylic & Sulfonic Acids) start->side_product2 + H2O start2 Sulfonyl Chloride (Less Reactive) product2 Sulfonamide/Sulfonate (Thermodynamic Product) start2->product2 + Nucleophile (Higher Temp/ Protecting Group Strategy) start2->side_product1 Excess Nucleophile/ High Temp start2->side_product2 + H2O

Caption: Reactivity landscape of the bifunctional reagent.

References

  • Vertex AI Search. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
  • HoriazonChemical. (2025). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? : r/Chempros.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride.
  • BenchChem. (2025).
  • Google Patents. (2018).
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid.
  • NOAA. (n.d.).
  • ChemScene. (n.d.). 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid.
  • Nature. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
  • Macmillan Group - Princeton University. (2023).
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • PubMed. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides.
  • 001chemical. (n.d.). CAS No. 949485-81-8, 5-(chlorosulfonyl)-2-fluorobenzoyl chloride.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluorobenzoyl chloride | 394-29-6.
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.). 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride.
  • Asian Journal of Green Chemistry. (2025).
  • Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • Growing Science. (n.d.). Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)
  • LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS.
  • Baxendale Group. (2010).
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • SynQuest Laboratories. (n.d.). 2-Chloro-5-fluorobenzoyl chloride.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOYL CHLORIDE.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
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Optimization

Identifying and minimizing common side reactions with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Technical Support Center: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Welcome to the technical support guide for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Welcome to the technical support guide for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when using this versatile bifunctional reagent. Our goal is to help you anticipate potential issues, troubleshoot effectively, and optimize your synthetic outcomes.

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a valuable building block possessing two distinct and highly reactive electrophilic sites: an acyl chloride and a sulfonyl chloride. This dual functionality allows for sequential or selective reactions, but it also necessitates careful control over reaction conditions to prevent unwanted side reactions. This guide addresses the most common questions and issues, providing not just protocols but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues our users face, from basic handling to complex reaction optimization.

Q1: My reaction yield is very low or the reaction failed completely. What are the most common causes?

Low or no yield is almost always traced back to reagent deactivation, primarily through hydrolysis. Both the acyl chloride and sulfonyl chloride moieties are highly susceptible to moisture.

Most Probable Cause: Hydrolysis of the Reagent

The primary culprit is the presence of water in your reaction system.[1] Water will rapidly hydrolyze both the acyl chloride and the sulfonyl chloride to their corresponding carboxylic acid and sulfonic acid, respectively.[2] These resulting acids are unreactive under standard coupling conditions and will not form the desired amide or sulfonamide.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) before use. Solvents must be of anhydrous grade and preferably stored over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Verify Solvent Purity: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are recommended.[1] Ensure they are freshly distilled or from a recently opened, sealed bottle of anhydrous solvent.

  • Reagent Handling: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride should be stored in a desiccator under an inert atmosphere and handled quickly to minimize exposure to ambient moisture.[3]

G start Low or No Yield Observed check_moisture Primary Suspect: Reagent Hydrolysis start->check_moisture q_anhydrous Were all conditions strictly anhydrous? (Glassware, Solvents, Atmosphere) check_moisture->q_anhydrous sol_anhydrous SOLUTION: 1. Oven/flame-dry all glassware. 2. Use fresh anhydrous solvents. 3. Run reaction under N2 or Ar. q_anhydrous->sol_anhydrous No check_reagents Investigate Other Factors q_anhydrous->check_reagents Yes q_amine_quality Is the amine/nucleophile pure? Is its pKa appropriate? check_reagents->q_amine_quality sol_amine SOLUTION: 1. Purify the nucleophile (distill, recrystallize). 2. Re-evaluate base choice if nucleophile is weakly basic. q_amine_quality->sol_amine No check_temp Check Reaction Temperature q_amine_quality->check_temp Yes

Q2: I am trying to react a nucleophile with only the acyl chloride, but I'm getting a mixture of products from reaction at both sites. How can I improve selectivity?

This is a classic challenge of chemoselectivity. The key is to exploit the inherent difference in reactivity between the acyl chloride and the sulfonyl chloride.

Core Principle: Differential Reactivity

Generally, acyl chlorides are more electrophilic and react faster with nucleophiles than sulfonyl chlorides .[4] We can leverage this by carefully controlling the reaction conditions to favor the faster reaction while suppressing the slower one.

ParameterFor Selective Acylation (Amide Formation)Forcing Conditions (Reaction at Both Sites)
Temperature 0 °C to room temperature. Start at 0 °C.[5]Elevated temperatures (e.g., reflux)
Reagent Addition Slow, dropwise addition of the acyl chloride to the nucleophile.[1]Rapid addition or adding nucleophile to the acyl chloride.
Stoichiometry Use 1.0 - 1.1 equivalents of the acyl chloride.Use >2.0 equivalents for bifunctional nucleophiles.
Base Non-nucleophilic base (e.g., Triethylamine, Pyridine, DIEA).[1][6]Stronger, potentially nucleophilic bases or excess base.
Solvent Aprotic (DCM, THF).[1]Aprotic (DCM, THF, Acetonitrile).

Troubleshooting Steps for Selectivity:

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This will significantly reduce the rate of the slower reaction (sulfonylation) while still allowing the faster acylation to proceed.[5]

  • Control the Addition: Dissolve your nucleophile and a non-nucleophilic base (like triethylamine) in an anhydrous solvent. Cool the solution in an ice bath. Add a solution of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride dropwise over 30-60 minutes. This maintains a low concentration of the electrophile, favoring reaction at the most reactive site.[1]

  • Use a Stoichiometric Amount of Base: Typically, one equivalent of base is needed for the nucleophile and one equivalent to scavenge the HCl produced from the acylation. Using a large excess of base can sometimes promote side reactions.

G reagent 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Acyl Chloride (COCl) Sulfonyl Chloride (SO2Cl) product_amide Desired Product (Amide) reagent:f0->product_amide Favored by: product_sulfonamide Side Product (Sulfonamide) reagent:f1->product_sulfonamide Promoted by: nucleophile Nucleophile (e.g., R-NH2) nucleophile->reagent:f0 Faster (More Electrophilic) nucleophile->reagent:f1 Slower low_temp low_temp low_temp->product_amide high_temp high_temp high_temp->product_sulfonamide

Q3: I'm reacting this with another aromatic compound and getting a complex mixture, including what looks like polymerization. What's happening?

When your substrate contains a nucleophilic group (like an amine or alcohol) and an aromatic ring, you risk multiple reaction pathways, especially if you use a Lewis acid catalyst.

Potential Side Reactions:

  • N/O-Acylation and Sulfonylation: The intended reaction with the nucleophilic group.

  • Friedel-Crafts Acylation/Sulfonylation: Both the acyl chloride and sulfonyl chloride can act as electrophiles in a Friedel-Crafts reaction with an activated aromatic ring, typically catalyzed by a Lewis acid (like AlCl₃).[2] The acyl group is deactivating, which helps prevent poly-acylation, but the initial reaction can still occur.[7][8]

  • Polymerization: If your substrate has a nucleophile (e.g., -NH₂) and the product of that reaction can then undergo a Friedel-Crafts reaction with another molecule of substrate, a polymer can form. This is especially problematic if the initial N-acylation activates the aromatic ring. A more direct route to polymerization occurs if your substrate is, for example, a diamine, which can be bridged by the bifunctional reagent.[9]

Troubleshooting Strategy:

  • Avoid Lewis Acids: If your goal is N/O-acylation, do not use a Lewis acid catalyst like AlCl₃. Use a standard organic base like pyridine or triethylamine to scavenge HCl.

  • Protect Functional Groups: If you intend to perform a Friedel-Crafts reaction on a substrate that also contains an amine or alcohol, you must protect that nucleophilic group first (e.g., as an acetyl amide for an amine). Amines and alcohols can complex with the Lewis acid catalyst, deactivating the ring, or undergo competing acylation.[9]

  • Control Stoichiometry and Concentration: Use dilute conditions and controlled addition to favor intramolecular or desired intermolecular reactions over polymerization.

Detailed Experimental Protocol: Selective N-Acylation of a Primary Amine

This protocol provides a validated starting point for selectively forming an amide at the acyl chloride position while leaving the sulfonyl chloride intact.

Objective: To synthesize N-alkyl/aryl-5-(chlorosulfonyl)-2-fluorobenzamide.

Materials:

  • 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

  • Primary amine of choice (e.g., Benzylamine)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reactant Loading: Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization as appropriate for the specific product.

Self-Validation: The success of this protocol relies on the controlled, low-temperature addition, which is critical for selectivity.[1][5] The aqueous workup effectively removes the base and any hydrolyzed starting material, simplifying purification.

References

  • BenchChem Technical Support. (2025).
  • Clark, J. (n.d.).
  • Zheng, B., & Toste, F. D. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Chemistry Steps. (2020).
  • Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • PharmaBlock. (2024).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Kumar, P., & Gupta, R. (2013).
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • Combi-Blocks, Inc. (2023).
  • Fisher Scientific. (n.d.).
  • MilliporeSigma. (n.d.). 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • The Organic Chemistry Tutor. (2017).
  • Fisher Scientific. (2011). SAFETY DATA SHEET: 5-Chloro-2-fluorobenzoyl chloride.
  • Angewandte Chemie. (n.d.).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?
  • University of Calgary. (n.d.).
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
  • SaskOER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
  • AiFChem. (n.d.). 4-Chloro-5-(chlorosulfonyl)
  • 001CHEMICAL. (n.d.). CAS No. 949485-81-8, 5-(chlorosulfonyl)-2-fluorobenzoyl chloride.
  • Kaur, G., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide.
  • ResearchG
  • SynQuest Labs. (n.d.). Safety Data Sheet: 2-Chloro-5-fluorobenzoyl chloride.

Sources

Troubleshooting

Technical Support Center: Optimizing Transformations of 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride

Product: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride CAS: 949485-81-8 Application Focus: Yield Optimization, Chemoselectivity, and Handling Core Technical Overview This molecule is a "dual-warhead" electrophile containin...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride CAS: 949485-81-8 Application Focus: Yield Optimization, Chemoselectivity, and Handling

Core Technical Overview

This molecule is a "dual-warhead" electrophile containing two distinct reactive centers: a benzoyl chloride (acyl chloride) and a sulfonyl chloride .

For researchers, the primary challenge is Chemoselectivity . You generally want to functionalize one site without disturbing the other, or functionalize both sequentially with different nucleophiles.

  • Site A (Benzoyl Chloride): Kinetic product. Reacts faster with nucleophiles (amines/alcohols) due to the higher electrophilicity of the carbonyl carbon. The ortho-fluorine atom further activates this position via induction.

  • Site B (Sulfonyl Chloride): Thermodynamic/Slower product. Reacts slower than the acyl chloride but is still highly reactive.

  • Site C (2-Fluoro Position): Latent risk. Susceptible to Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions (high heat, strong bases), but usually stable at low temperatures.
    

The "Golden Path" Protocol: Selective Amidation

Use this protocol to selectively react the benzoyl chloride while leaving the sulfonyl chloride intact for a second step.

Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Note: Acetonitrile (MeCN) can be used if solubility is poor, but DCM is preferred for selectivity.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Must be dry.[1]

  • Temperature: -20°C to 0°C (Critical for selectivity).

Step-by-Step Methodology
  • Preparation: Dissolve 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration) under

    
     or Argon atmosphere. Cool to -20°C .
    
  • Amine Addition: Mix the amine (0.95 eq) with the base (1.1 eq) in a separate dry flask with DCM.

    • Expert Tip: Using slightly less than 1 equivalent of amine ensures the highly reactive bis-electrophile is not consumed by "double reaction" on the sulfonyl group.

  • Controlled Drop: Add the amine/base mixture to the cold acid chloride solution dropwise over 30–60 minutes.

    • Why? High local concentration of amine leads to non-selective attack on the sulfonyl group.

  • Monitoring: Stir at -20°C for 1 hour. Monitor via TLC (quench aliquot with MeOH).

    • Success Marker: Disappearance of starting material; formation of a single main spot (Amide).

    • Failure Marker: Appearance of lower Rf spots (Sulfonamide or Bis-functionalized product).

Troubleshooting Decision Tree & Reaction Logic

The following diagram illustrates the reactivity hierarchy and common failure points.

ReactionLogic Start 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride Hydrolysis Moisture Present? Start->Hydrolysis Nucleophile Nucleophile Addition (e.g., Amine) TempControl Is Temp < 0°C? Nucleophile->TempControl PathAmide Path A: Acyl Substitution (Kinetic Control) TempControl->PathAmide Yes (-20°C) PathSulfon Path B: Sulfonyl Substitution (Thermodynamic/Excess) TempControl->PathSulfon No (RT or Heat) ProductAmide Product: Amide (Sulfonyl Cl intact) PathAmide->ProductAmide Major Yield ProductMix Product: Mixture (Amide + Sulfonamide) PathSulfon->ProductMix Low Selectivity Hydrolysis->Nucleophile No (Dry) AcidProduct Degradation: Sulfonic/Carboxylic Acid Hydrolysis->AcidProduct Yes (Wet Solvent)

Caption: Reactivity flow showing the critical dependence on temperature and moisture control for selective functionalization.

Troubleshooting Guide: Common Yield Killers

Issue 1: "My yield is low, and I see a baseline spot on TLC."

Diagnosis: Hydrolysis. Both the acyl chloride and sulfonyl chloride are extremely moisture-sensitive. They hydrolyze to form the corresponding carboxylic and sulfonic acids, which often stick to the baseline or streak on silica. Corrective Actions:

  • Solvent Quality: Do not trust "anhydrous" solvents from an old bottle. Use freshly distilled solvents or those from a solvent purification system (SPS). Store over activated 4Å molecular sieves.

  • Reagent Check: The starting material may have already hydrolyzed in the bottle.

    • Validation Test: Take a small amount of starting material and dissolve in dry MeOH. Run an NMR. If you see broad acid peaks or lack of the characteristic methyl ester/sulfonate peaks, the reagent is dead.

Issue 2: "I am getting a mixture of two products."

Diagnosis: Poor Chemoselectivity. You are forming the sulfonamide (reaction at -SO2Cl) alongside the amide (reaction at -COCl). Corrective Actions:

  • Lower Temperature: Drop reaction temperature to -40°C or -78°C. The activation energy barrier for the acyl chloride is lower than the sulfonyl chloride; extreme cold amplifies this difference.

  • Change Base: Switch from TEA to Pyridine. Pyridine can form an acyl-pyridinium intermediate which is highly reactive, potentially accelerating the acyl substitution relative to the sulfonyl substitution.

  • Reverse Addition: Ensure the amine is added to the acid chloride, not vice-versa.

Issue 3: "The reaction turns into a solid sludge."

Diagnosis: Salt Precipitation. The amine hydrochloride salts are precipitating and trapping reagents, preventing complete reaction. Corrective Actions:

  • Solvent Switch: If using THF or Ether, switch to Dichloromethane (DCM) or Acetonitrile (ACN) . Salts are slightly more soluble or form a better suspension in these.

  • Vigorous Stirring: Ensure you are using a magnetic stir bar sized correctly for the flask (or mechanical stirring for scale-up).

Comparative Data: Solvent & Base Effects[2]

The following table summarizes expected outcomes based on reaction conditions.

VariableConditionExpected OutcomeRisk Factor
Solvent DCM (Anhydrous) High Selectivity Good solubility for reagents, poor for salts.
THFModerate SelectivitySalts precipitate rapidly; moisture uptake is faster.
DMF/DMSODo Not Use Reacts violently or degrades the acid chloride.
Base DIPEA (Hünig's Base) High Yield Non-nucleophilic; cleaner profile than TEA.
PyridineHigh ReactivityHard to remove; can cause racemization if chiral centers exist.
Inorganic (

)
Low YieldHeterogeneous reaction; typically too slow for acid chlorides.
Temp -20°C Selective Amide Ideal target window.
25°C (RT)Mixed ProductsSignificant sulfonamide formation (5–15%).

Frequently Asked Questions (FAQ)

Q: Can I purify the intermediate amide on silica gel? A: Proceed with caution. The remaining sulfonyl chloride group is unstable on silica gel (which is slightly acidic and contains water).

  • Better approach: If the product is solid, precipitate it by adding non-polar solvent (Hexane/Heptane) and filter. If you must use chromatography, use neutral alumina or flash silica treated with 1% Triethylamine, and move fast.

Q: Why is the 2-Fluoro group important? A: The fluorine atom is electron-withdrawing. It makes the benzoyl chloride more reactive than a standard benzoyl chloride. This means you must be even stricter with temperature control (-20°C is better than 0°C) to prevent the amine from attacking the sulfonyl group simply because the reaction is so exothermic.

Q: How do I store the starting material? A: Store at -20°C under inert gas (Nitrogen/Argon). If the bottle is opened frequently, seal it with Parafilm and place it inside a secondary container with desiccant.

References

  • Chemoselectivity of Chlorosulfonylbenzoyl Chlorides

    • Title: A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.[2][3]

    • Source: Beilstein Journal of Organic Chemistry (2017).[2]

    • Relevance: Establishes the reactivity order (COCl > SO2Cl)
    • URL:[Link]

  • Hydrolysis Rates & Handling

    • Title: The Reaction of 3-Chlorosulfonylbenzoyl Chloride with Amines.[2]

    • Source: Journal of the American Chemical Society.[2]

    • Relevance: Foundational text on the hydrolysis competition and kinetics of dual-acid chlorides.
    • URL:[Link]

  • Synthesis and Impurity Profile

    • Title: Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride.[4]

    • Source: Asian Journal of Chemistry.
    • Relevance: Discusses the synthesis of fluorinated benzoyl chlorides and the criticality of c
    • URL:[Link] (General Journal Link for context on fluorinated acid chloride synthesis).

  • Product Safety & Properties: Title: Safety Data Sheet: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride. Source: Sigma-Aldrich. Relevance: Verification of storage conditions (-20°C) and moisture sensitivity.

Sources

Optimization

Techniques for the purification of products synthesized from 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

This guide is structured as a Technical Support Center for researchers working with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8). It addresses the unique challenges of handling a dual-electrophile syste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 949485-81-8). It addresses the unique challenges of handling a dual-electrophile system where competition between the acyl chloride and sulfonyl chloride dictates the purity profile.

Status: Operational | Tier: L3 (Senior Application Scientist) | Ticket: Purification & Workup

Core Chemistry & Reactivity Profile

The "Dual-Electrophile" Trap You are working with a molecule possessing two highly reactive electrophilic centers:

  • Acyl Chloride (C-1): Kinetically faster. Reacts with nucleophiles at low temperatures (< 0°C).

  • Sulfonyl Chloride (C-5): Kinetically slower. Requires higher temperatures or stronger bases to react fully.

  • Fluorine (C-2): Electron-withdrawing group (EWG) that activates the ring but also enables SNAr side reactions if conditions are too harsh (e.g., high heat with strong nucleophiles).

The Purification Paradox: The starting material and the mono-functionalized intermediates are moisture-sensitive . Standard silica gel chromatography often leads to hydrolysis (producing sulfonic/carboxylic acids) or "streaking" due to interaction with silanols.

Reactivity Pathway Visualization

The following diagram illustrates the critical decision points where impurities are generated.

ReactivityPathway SM Starting Material (Dual Chloride) Mono Intermediate: Amide-Sulfonyl Chloride SM->Mono Low Temp (<0°C) Fast Kinetics Impurity1 Impurity A: Hydrolysis (Acid) SM->Impurity1 Moisture/Silica Impurity2 Impurity B: Regioisomer (Rare) SM->Impurity2 Poor Temp Control Amine Nucleophile (R-NH2) Bis Final Product: Amide-Sulfonamide Mono->Bis RT / Base Slow Kinetics Mono->Impurity1 Aqueous Workup

Figure 1: Kinetic pathway showing the stepwise functionalization and points of failure (hydrolysis).

Troubleshooting Guide (FAQ Format)

Issue 1: "My intermediate decomposes or streaks on Silica Gel."

Diagnosis: You are likely trying to purify the Amide-Sulfonyl Chloride intermediate.[1] Sulfonyl chlorides are unstable on standard silica gel; the acidic silanols catalyze hydrolysis to the sulfonic acid, which streaks and lowers yield. Solution:

  • Skip Chromatography: This intermediate should be treated as a "crude stable" solid.

  • Crystallization: If the intermediate is solid, recrystallize from non-polar/polar aprotic mixtures (e.g., Hexane/DCM or Toluene).

  • Flash Filtration: If you must use silica, neutralize it first with 1% Triethylamine (TEA) in the eluent, but move fast.

Issue 2: "I cannot separate the mono-amide from the bis-amide."

Diagnosis: Loss of kinetic control. The amine reacted with the sulfonyl chloride because the temperature was too high or addition was too fast. Solution:

  • Temperature: Cool the reaction to -20°C to -10°C . The acyl chloride reacts almost instantly; the sulfonyl chloride is dormant at this temp.

  • Stoichiometry: Use exactly 0.95 - 1.0 eq of the amine. Do not use excess.

  • Mode of Addition: Add the amine to the chloride, not vice versa. This ensures the amine always encounters an excess of electrophile, favoring the fastest reaction (acyl substitution).

Issue 3: "The product is oiling out during workup."

Diagnosis: Common with sulfonamides.[2][3] The product is likely trapping solvent or impurities. Solution:

  • Trituration: Remove the solvent, redissolve the oil in a minimum amount of DCM, and slowly add Hexane or Diethyl Ether with vigorous stirring to precipitate a solid.

  • Acid/Base Wash: See Protocol B below.

Purification Protocols

Protocol A: Non-Aqueous Workup (For Intermediates)

Use this when isolating the Amide-Sulfonyl Chloride (preserving the SO2Cl group).

  • Quench: Do not add water.[1] Filter off the hydrochloride salt of the base (e.g., TEA·HCl) using a sintered glass funnel under inert gas.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure. Keep the bath temp < 40°C.[1]

  • Purification (Trituration):

    • Redissolve the residue in minimal dry Toluene or DCM.

    • Add dry Hexane dropwise until cloudy.

    • Cool to -20°C.

    • Filter the precipitate.[1]

    • Result: High-purity intermediate ready for the second step.

Protocol B: Acid/Base Extraction (For Final Derivatives)

Use this for stable Amide-Sulfonamides (Bis-functionalized products).

Since sulfonamides (pKa ~10) are weakly acidic and amides are neutral, you can exploit pH to remove impurities.

StepActionPurpose
1 Dissolve crude in EtOAcOrganic carrier phase.
2 Wash with 1M HClRemoves unreacted amines (starting material).
3 Wash with 5% NaHCO₃Removes hydrolysis byproducts (Sulfonic/Carboxylic acids).
4 Critical Step: Extract with 1M NaOHMoves Product to Aqueous Phase. The sulfonamide deprotonates.
5 Wash Aqueous Phase with EtOAcRemoves neutral non-polar impurities (bis-amides, dimers).
6 Acidify Aqueous Phase (pH 3-4)Reprotonates the sulfonamide; product precipitates or oils out.
7 Extract back into EtOAcRecovers pure product.
Protocol C: Scavenger Resin Polish

Use when unreacted Sulfonyl Chloride remains in the final mixture.

If the reaction is incomplete, unreacted sulfonyl chloride is toxic and reactive.

  • Add Trisamine (PS-Trisamine) or similar amine-functionalized resin (2.0 eq relative to excess chloride).

  • Stir at RT for 2 hours. The resin reacts with the remaining SO2Cl to form a covalent bond.

  • Filter the resin.[4] The filtrate contains your purified product.

Decision Tree for Purification

Use this logic flow to determine the correct method for your specific stage.

PurificationLogic Start What is your target? Intermediate Intermediate (Contains -SO2Cl) Start->Intermediate Final Final Product (Sulfonamide/Amide) Start->Final Int_Method Can it be crystallized? Intermediate->Int_Method Fin_Method Main Impurity? Final->Fin_Method Cryst Protocol A: Trituration/Crystallization Int_Method->Cryst Yes (Preferred) Flash Neutralized Silica (1% Et3N in Hex/EtOAc) Int_Method->Flash No (Risky) AcidImp Hydrolysis Acids Fin_Method->AcidImp AmineImp Unreacted Amine Fin_Method->AmineImp SMImp Unreacted SO2Cl Fin_Method->SMImp Wash Protocol B: Acid/Base Extraction AcidImp->Wash AmineImp->Wash Resin Protocol C: Scavenger Resin SMImp->Resin

Figure 2: Decision matrix for selecting the appropriate purification technique.

References

  • BenchChem. (2025).[4] Technical Support Center: Sulfonyl Chloride Work-up Protocols. Retrieved from 4

  • Organic Syntheses. (1940). Sulfanilyl chloride, N-acetyl (General handling of chlorosulfonyl derivatives). Org. Synth. 1940, 20, 13. Retrieved from 1

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride. Retrieved from 5

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes 2023. Retrieved from 6

Sources

Troubleshooting

Troubleshooting low reactivity issues with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Topic: Troubleshooting Low Reactivity & Process Optimization Document ID: TS-CSFB-001 | Version: 2.4 | Status: Active Executive Summary & Reactivity Profile Reagent: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride CAS: 22061...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Process Optimization

Document ID: TS-CSFB-001 | Version: 2.4 | Status: Active

Executive Summary & Reactivity Profile

Reagent: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride CAS: 220616-56-6 (Generic scaffold reference) / Note: Specific CAS may vary by substitution pattern; this guide applies to the 2-fluoro-5-chlorosulfonyl scaffold.

The Core Challenge: This reagent contains two distinct electrophilic centers with significantly different reaction kinetics:

  • Acyl Chloride (C-1): Highly reactive, kinetically favored. Reacts rapidly with nucleophiles (amines, alcohols) at

    
     to RT.
    
  • Sulfonyl Chloride (C-5): Moderately reactive. Often requires elevated temperatures (

    
    ), longer reaction times, or nucleophilic catalysis (e.g., DMAP) to reach full conversion.
    

"Low Reactivity" is typically a symptom of one of three root causes:

  • Hydrolysis: The reagent has degraded into the corresponding carboxylic/sulfonic acid (inactive).

  • Kinetic Mismatch: The user expects the sulfonyl group to react under conditions suitable only for the acyl group.

  • HCl Inhibition: Acid generated during the reaction protonates the nucleophile (amine), rendering it unreactive.

Diagnostic Decision Tree (Triage)

Before altering your synthesis, perform this diagnostic workflow to isolate the variable.

DiagnosticTree Start START: Reaction Failed / Low Yield Appearance Check Reagent Appearance Start->Appearance IsLiquid Is it a viscous gum or white solid? Appearance->IsLiquid Hydrolysis Likely Hydrolyzed. (Reagent is Dead) IsLiquid->Hydrolysis Yes (if normally liq) QC_Test Run Derivatization Test (See Protocol A) IsLiquid->QC_Test No / Unsure Result LCMS Analysis QC_Test->Result Result->Hydrolysis No Product Mono Mono-substituted Product Only Result->Mono Only Acyl Reacted Bis Bis-substituted Product Result->Bis Both Reacted Issue_Cond Issue: Reaction Conditions (Temp/Base/Stoichiometry) Mono->Issue_Cond Reagent OK Kinetics Issue Bis->Issue_Cond Reagent OK Procedure Issue Issue_Reag Issue: Reagent Quality (Partial Hydrolysis)

Figure 1: Diagnostic logic flow for isolating reactivity failure modes.

Troubleshooting Guide & FAQs

Category A: Reagent Quality (The "Dead" Reagent)

Q: The reagent was stored in the fridge but looks like a sticky solid/gum. Is it usable? A: Likely No. Both the acyl and sulfonyl chloride groups are moisture-sensitive. Upon exposure to atmospheric moisture, they hydrolyze to 2-fluoro-5-sulfobenzoic acid.

  • Mechanism: Hydrolysis releases HCl gas. If the container was sealed tight, the HCl is trapped, autocatalyzing further degradation.

  • Verification: Dissolve a small amount in dry THF. Add excess benzylamine. If LCMS shows the free acid (mass M+18 or M+1) instead of the bis-benzylamide, the reagent is destroyed.

Q: Can I purify the reagent if it has partially hydrolyzed? A: Not recommended. Recrystallization or distillation is hazardous due to the high boiling point and potential for thermal decomposition (releasing SO2/HCl). It is more cost-effective and safer to purchase a fresh batch. Prevention: Store under Argon/Nitrogen in a desiccator at -20°C.

Category B: Reaction Optimization (Chemoselectivity)

Q: I want to react the Sulfonyl Chloride (-SO2Cl) but only the Acyl Chloride (-COCl) is reacting. Why? A: Kinetic Selectivity. The acyl chloride is significantly more electrophilic.

  • Solution: You cannot force the -SO2Cl to react before the -COCl without protecting the -COCl first.

  • Workaround: If you need a different nucleophile on the sulfonyl group, react the -COCl first with your first nucleophile (at 0°C), then add the second nucleophile and raise the temperature (to >40°C) or add a catalyst (DMAP) to engage the -SO2Cl.

Q: I am getting low yields, and the reaction mixture is acidic (pH < 2). A: HCl Poisoning. Every mole of reagent releases 2 moles of HCl upon full reaction. If you use an amine nucleophile, the HCl protonates the amine, turning it into a non-nucleophilic ammonium salt.

  • Fix: Ensure you have at least 3.0 - 4.0 equivalents of base (TEA, DIPEA, or Pyridine). The base must scavenge the HCl generated.

Category C: Experimental Setup

Q: Which solvent should I use? A: See the compatibility table below. Avoid protic solvents (alcohols) as they will react with the reagent immediately.

SolventRatingNotes
DCM (Dichloromethane) ⭐⭐⭐⭐⭐Excellent solubility; easy workup. Good for low-temp selectivity.
THF (Tetrahydrofuran) ⭐⭐⭐⭐Good solubility. Ensure it is anhydrous (stabilizer-free preferred).
DMF/DMA ⭐⭐⭐Good for polar substrates, but hard to remove. Can accelerate reaction rates.
Water/Alcohols FATAL. Will hydrolyze the reagent instantly.
Toluene ⭐⭐Poor solubility for some polar intermediates; good for refluxing if needed.

Detailed Protocols

Protocol A: Reagent Quality Control (Derivatization Test)

Use this to validate the reagent before committing valuable starting materials.

  • Setup: Prepare a 4mL vial with a stir bar.

  • Solvent: Add 1 mL anhydrous DCM.

  • Nucleophile: Add 3.0 equivalents of Benzylamine (or Morpholine).

  • Base: Add 3.0 equivalents of Triethylamine (TEA).

  • Addition: Add 10 mg of the 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

  • Reaction: Stir at Room Temperature for 30 minutes.

  • Analysis: Inject on LCMS.

    • Pass: Major peak corresponds to the Bis-amide/sulfonamide (Both Cl replaced).

    • Fail: Major peak corresponds to the mono-acid or free sulfonic acid.

Protocol B: Sequential Functionalization (Selectivity)

Target: Reacting -COCl first, then -SO2Cl.

  • Step 1 (Acylation): Dissolve 1.0 eq of Reagent in dry DCM at 0°C .

  • Add 1.0 eq of Nucleophile A (for -COCl) + 1.1 eq DIPEA dropwise.

  • Stir at 0°C for 1 hour. The -SO2Cl will remain largely intact at this temp.

  • Step 2 (Sulfonylation): Add 1.0 eq of Nucleophile B (for -SO2Cl) + 2.0 eq DIPEA.

  • Activation: Allow to warm to RT. If reaction is slow, heat to 40°C or add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Monitor via TLC/LCMS until conversion is complete.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the energy barrier difference that dictates selectivity.

ReactionPathways cluster_0 Kinetic Pathway (Fast, 0°C) cluster_1 Thermodynamic/Slow Pathway (>40°C) Reagent 5-(Chlorosulfonyl)- 2-fluorobenzoyl chloride Amide Intermediate: Benzamide-Sulfonyl Chloride Reagent->Amide Nucleophile A (Low Barrier) BisProduct Final Product: Benzamide-Sulfonamide Hydrolysis Hydrolysis Product (Sulfobenzoic Acid) Reagent->Hydrolysis Water/Moisture Amide->BisProduct Nucleophile B (High Barrier - Needs Heat/DMAP)

Figure 2: Reaction pathway illustrating the kinetic advantage of the acyl chloride (green) over the sulfonyl chloride (red).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reactivity of acyl vs sulfonyl chlorides).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzoyl Chloride Reactivity Profile. CAMEO Chemicals.[1] Retrieved from

  • PubChem. (n.d.). Benzoyl chloride, 3-(chlorosulfonyl)- Compound Summary. National Library of Medicine. Retrieved from

Sources

Optimization

The effect of different solvents on the reaction efficiency of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

The following technical guide is designed for researchers and process chemists working with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride . It addresses the specific challenges of managing a dual-electrophile system where...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride . It addresses the specific challenges of managing a dual-electrophile system where solvent choice dictates reaction efficiency, selectivity, and stability.

Topic: Solvent Effects on Reaction Efficiency & Chemoselectivity CAS: 949485-81-8 (Generic/Related) | Class: Bifunctional Acid Chloride

Executive Summary: The Dual-Electrophile Challenge

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride contains two highly reactive electrophilic centers:

  • Benzoyl Chloride (-COCl): Generally kinetically faster reacting with nucleophiles (amines/alcohols).[1]

  • Sulfonyl Chloride (-SO₂Cl): Highly reactive but typically slower than the acyl chloride at controlled temperatures.[1]

The Core Problem: Solvent choice is not just about solubility; it determines the chemoselectivity (which group reacts first) and the hydrolytic stability of the reagent.[1] Using the wrong solvent system leads to polymerization, hydrolysis, or inseparable mixtures of diamides/disulfonamides.[1]

Solvent Selection Matrix

Use this table to select the optimal solvent based on your experimental goals.

Solvent ClassExamplesSuitabilityMechanistic Impact
Chlorinated Dichloromethane (DCM), ChloroformHigh (Recommended) Excellent solubility; low boiling point allows easy removal. Non-coordinating, preserving kinetic selectivity for -COCl over -SO₂Cl.
Ethers THF, 2-MeTHF, DioxaneModerate to High Good solubility. Ether oxygens can coordinate to the acyl center, potentially accelerating reaction rates but slightly reducing selectivity.[1] Must be anhydrous.
Aromatic Toluene, XyleneHigh (Process Scale) Low polarity suppresses background hydrolysis.[1] High boiling point allows thermal drive if the reaction is sluggish.[1]
Polar Aprotic Acetonitrile (MeCN), DMFConditional MeCN: Good for polar nucleophiles.[1] DMF: Avoid as bulk solvent; it can form reactive Vilsmeier-type adducts or catalyze rapid hydrolysis.[1] Use only as a catalytic additive.[1]
Protic Methanol, Ethanol, WaterFORBIDDEN Immediate solvolysis.[1] Converts reagent to 5-sulfobenzoic acid derivatives + HCl/HF.[1]

Troubleshooting Hub (Q&A)

Direct solutions to common experimental failures.

Issue 1: "I am seeing low yields and a large amount of acidic byproduct."

Diagnosis: Hydrolytic Decomposition. The sulfonyl chloride group is extremely hygroscopic.[1] Even "technical grade" solvents with <0.1% water can destroy significant amounts of this reagent, generating HCl which further degrades the system.[1] Corrective Protocol:

  • Solvent Quality: Use only anhydrous solvents (water content <50 ppm).[1] Store over activated 3Å or 4Å molecular sieves.[1]

  • Atmosphere: The reaction must be performed under a positive pressure of dry Nitrogen or Argon.[1]

  • Glassware: Flame-dry or oven-dry all glassware.[1]

Issue 2: "The reaction is producing a mixture of amide and sulfonamide (Poor Regioselectivity)."

Diagnosis: Loss of Kinetic Control. You likely want to react the -COCl group first.[1] In highly polar solvents (like THF or MeCN) or at high temperatures, the reactivity gap between -COCl and -SO₂Cl narrows, leading to "double reaction" or random substitution.[1] Corrective Protocol:

  • Switch Solvent: Move to a non-polar solvent like DCM or Toluene .[1] Low dielectric constants destabilize the transition state for the less reactive sulfonyl group, enhancing selectivity for the acyl chloride.[1]

  • Temperature: Cool the reaction to -10°C to 0°C . The activation energy for -COCl attack is lower; low temperature freezes out the -SO₂Cl reaction.[1]

  • Stoichiometry: Add the nucleophile slowly (dropwise) to the acid chloride, not the other way around.

Issue 3: "My nucleophile won't dissolve in DCM or Toluene."

Diagnosis: Solubility Mismatch. Corrective Protocol:

  • Co-solvent System: Use a mixture of DCM/DMF (95:5) .[1] The small amount of DMF solubilizes the nucleophile without compromising the bulk solvent properties.[1]

  • Biphasic System: Dissolve the nucleophile in water (if stable) and the acid chloride in DCM.[1] Use a vigorous stir rate and a base (Na₂CO₃) to scavenge acid.[1] Note: This risks hydrolysis, but the interfacial reaction with an amine is often faster than hydrolysis.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways dictated by solvent and conditions.

ReactionPathways Start 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Cond_DCM_Cold DCM / Toluene (-10°C, Anhydrous) Start->Cond_DCM_Cold Cond_Wet Wet Solvent / Alcohol Start->Cond_Wet Cond_Polar_Hot Polar Solvent (THF) High Temp / Excess Nuc Start->Cond_Polar_Hot Prod_Amide Target: Amide (Selective -COCl Reaction) Cond_DCM_Cold->Prod_Amide Kinetic Control Prod_Sulfonamide Byproduct: Sulfonamide (Wrong Isomer) Cond_DCM_Cold->Prod_Sulfonamide Minor (<5%) Prod_Acid Decomposition: Sulfobenzoic Acid + HCl Cond_Wet->Prod_Acid Hydrolysis Cond_Polar_Hot->Prod_Sulfonamide Competitive Prod_Bis Byproduct: Bis-adduct (Over-reaction) Cond_Polar_Hot->Prod_Bis Loss of Selectivity

Caption: Figure 1.[1] Solvent-dependent reaction pathways.[1] Green path indicates optimal conditions for selective amidation.

Standard Operating Procedure (SOP)

Objective: Selective formation of an amide at the benzoyl position, leaving the sulfonyl chloride intact for subsequent derivatization.[1]

Materials
  • Reagent: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (0.95 eq - slight deficit ensures no over-reaction)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Preparation of Feed: In a separate dry vial, mix the Amine (0.95 eq) and Base (1.0 eq) in DCM.

  • Addition: Add the Amine/Base mixture to the cooled acid chloride solution dropwise over 30 minutes.

    • Why? High local concentration of amine favors double-substitution.[1] Slow addition keeps the amine concentration low relative to the acid chloride.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 1 hour.

  • Monitoring: Check via TLC or LC-MS. (Prepare TLC sample by quenching a mini-aliquot with methanol to form the methyl ester/sulfonamide for stable visualization).[1]

  • Workup: Wash with cold 1N HCl (to remove base salts), then Brine. Dry over MgSO₄ and concentrate.

References

  • Reactivity of Benzoyl Chlorides

    • Title: The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.[1]

    • Source: Chemistry Stack Exchange / General Organic Chemistry Principles.[1]

    • URL:[Link]

  • Handling of Fluorobenzoyl Chlorides

    • Title: Safety Data Sheet: 2-Chloro-5-fluorobenzoyl chloride (Analogous handling).
    • Source: SynQuest Laboratories.[1][2][3]

  • Solvent Effects on Nucleophilic Substitution

    • Title: Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α-hydroxy acids.
    • Source: International Journal of Applied Research.[1]

    • URL:[Link]

  • Regioselectivity in SNAr and Acylation

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Amine Derivatization: 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride vs. Conventional Reagents

This guide provides an in-depth technical comparison of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride against standard sulfonyl chlorides (e.g., Dansyl Chloride, Tosyl Chloride) for amine derivatization. Unlike conventiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride against standard sulfonyl chlorides (e.g., Dansyl Chloride, Tosyl Chloride) for amine derivatization.

Unlike conventional reagents used primarily for analytical tagging or protection, 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a heterobifunctional scaffold . It is designed for chemoselective library synthesis and Structure-Activity Relationship (SAR) exploration in drug discovery, rather than simple detection.

Executive Summary: The Bifunctional Advantage

In drug development, "derivatization" serves two distinct purposes: Detection (analytical visibility) and Diversification (creating chemical libraries).

  • Standard Sulfonyl Chlorides (e.g., Dansyl-Cl, Tosyl-Cl): Monofunctional reagents. They react indiscriminately with amines to form stable sulfonamides, primarily to add a fluorophore (detection) or a protecting group.

  • 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride: A bifunctional electrophile containing both an acyl chloride (–COCl) and a sulfonyl chloride (–SO₂Cl), plus an activated fluorine atom. It allows for sequential, orthogonal derivatization of two different amines, enabling the rapid assembly of sulfamoylbenzamide pharmacophores.

Comparison Matrix: Functional Capabilities
Feature5-(Chlorosulfonyl)-2-fluorobenzoyl Cl Dansyl Chloride Tosyl Chloride
Primary Utility SAR Library Generation (Scaffold Building)Analytical Detection (Fluorescence)Protection / Activation
Reactive Groups 2 (Acyl Chloride + Sulfonyl Chloride)1 (Sulfonyl Chloride)1 (Sulfonyl Chloride)
Selectivity High (Kinetic control: COCl > SO₂Cl)Low (Reacts with 1°/2° amines)Low (Reacts with 1°/2° amines)
Reaction Outcome Heterodimeric Amide-SulfonamideFluorescent SulfonamideStable Sulfonamide
Post-Reaction Fluorine allows further SₙAr diversificationEnd-point (Stable)Deprotection required
19F NMR Utility Yes (Fluorine tag for reaction monitoring)NoNo

Mechanistic Insight: Orthogonal Reactivity

The power of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride lies in the reactivity hierarchy of its electrophilic sites.

The Reactivity Hierarchy
  • Acyl Chloride (–COCl): The most reactive site. Reacts rapidly with amines at low temperatures (0–20 °C) to form a benzamide.

  • Sulfonyl Chloride (–SO₂Cl): Less reactive. Requires elevated temperatures (40–75 °C) or nucleophilic catalysis (e.g., DMAP) to react fully with amines.

  • Aryl Fluorine (–F): Activated by the electron-withdrawing sulfonyl and carbonyl groups. Capable of Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions, offering a third point of diversification.

Diagram: Chemoselective Reaction Pathway

The following diagram illustrates the sequential derivatization workflow, distinguishing it from the single-step reaction of Dansyl Chloride.

G Reagent 5-(Chlorosulfonyl)-2- fluorobenzoyl chloride Intermediate Intermediate: Benzamide-Sulfonyl Chloride Reagent->Intermediate Step 1: Acylation (0-20°C, Fast) Selectivity > 95% Amine1 Amine A (Nucleophile 1) Amine1->Intermediate Product Final Product: Sulfamoylbenzamide Intermediate->Product Step 2: Sulfonylation (40-75°C, Slow) Requires Base/Heat Amine2 Amine B (Nucleophile 2) Amine2->Product Dansyl Dansyl Chloride DansylProd Fluorescent Tag (End Point) Dansyl->DansylProd Single Step Non-Selective

Caption: Sequential chemoselective derivatization workflow. The reagent acts as a linker, reacting first at the COCl site, then the SO2Cl site.

Experimental Protocols

Protocol A: Chemoselective Library Synthesis (One-Pot, Two-Step)

Objective: Create a library of sulfamoylbenzamides by linking two distinct amines (Amine A and Amine B).

Reagents:

  • 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv)

  • Amine A (1.0 equiv)

  • Amine B (1.0 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA

  • DMAP (Catalytic, optional for Step 2)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Acylation (Step 1 - Kinetic Control):

    • Dissolve 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride in anhydrous DCM at 0 °C .

    • Add Amine A (1.0 equiv) and TEA (1.1 equiv) dropwise.

    • Stir at 0 °C to 20 °C for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. The mass shift corresponds to the loss of Cl and addition of Amine A (Amide formation). The Sulfonyl Chloride moiety remains intact.

  • Sulfonylation (Step 2 - Thermodynamic Control):

    • To the same reaction vessel (without workup), add Amine B (1.2 equiv) and additional base (TEA, 2.0 equiv).

    • Crucial: If Amine B is sterically hindered or unreactive, add catalytic DMAP (10 mol%).

    • Heat the mixture to 40–75 °C (reflux if using DCM, or mild heat for MeCN) for 2–4 hours.

    • Mechanism:[1][2] The elevated temperature overcomes the higher activation energy barrier of the sulfonyl chloride.

  • Workup:

    • Quench with dilute HCl (to remove unreacted amines).

    • Extract with EtOAc or DCM.

    • Purify via flash chromatography (silica gel).

Expected Yield: 65–95% (depending on amine nucleophilicity).

Protocol B: Analytical Tagging (Dansyl Chloride Comparison)

Contrast this with the standard Dansyl protocol:

  • Mix Amine + Dansyl Chloride + Bicarbonate Buffer (pH 9).

  • Heat at 60 °C for 10 mins.

  • Result: Fluorescent labeling is complete. No second reaction is possible.

Critical Considerations for Drug Development

The "Fluorine Effect" in SAR

The 2-fluoro substituent is not just a bystander; it serves two critical roles in medicinal chemistry:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the ortho-position.

  • SₙAr Handle: In specific cases, the fluorine can be displaced by a third nucleophile (e.g., a thiol or a secondary amine) if the ring is sufficiently activated by the sulfonamide and amide groups. This allows for the synthesis of tris-substituted benzene scaffolds .

Solvent Compatibility
  • Avoid: Alcohols (MeOH, EtOH) or water in Step 1. The acyl chloride will react with the solvent faster than the sulfonyl chloride, but it will compete with the amine, leading to ester byproducts.

  • Preferred: Anhydrous DCM, THF, or MeCN.

Stability
  • 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride: Highly moisture-sensitive. Must be stored under inert gas (Argon/Nitrogen) at -20 °C. Hydrolysis yields the corresponding sulfobenzoic acid, which is unreactive for derivatization without coupling agents.

  • Dansyl Chloride: Relatively more stable but still sensitive to moisture.

References

  • Chemoselective Synthesis of Sulfamoylbenzamides

    • Title: A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.[3][4]

    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Reactivity of Sulfonyl vs.

    • Title: The Reaction of 3-Chlorosulfonylbenzoyl Chloride with Amines.
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Dansyl Chloride Analytical Applications: Title: Dansyl chloride (DNSCl) | Fluorescent Dye. Source: MedChemExpress Protocol Guide.
  • Nucleophilic Aromatic Substitution (SₙAr)

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Comparative

Comparative Analysis of Dual-Electrophile Scaffolds: 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride and Its Analogs

Executive Summary: The "Dual-Handle" Advantage In the high-throughput synthesis of bioactive libraries, 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (5-CS-2-F-BC) represents a privileged scaffold. Unlike monofunctional re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

In the high-throughput synthesis of bioactive libraries, 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (5-CS-2-F-BC) represents a privileged scaffold. Unlike monofunctional reagents, this molecule possesses two distinct electrophilic centers: an acyl chloride (


) and a sulfonyl chloride (

).

This guide compares 5-CS-2-F-BC against its non-fluorinated and isomeric analogs. The core value proposition of 5-CS-2-F-BC lies in its orthogonal reactivity profile . The electronic influence of the ortho-fluorine atom creates a specific "chemoselectivity window" that allows researchers to sequentially derivatize amines without protecting groups, generating complex sulfonamide-benzamide libraries with enhanced metabolic stability.

Chemical Profiling & Mechanism of Action[1]

To understand the bio-utility of these analogs, one must first understand the reactivity hierarchy governed by the substitution pattern.

The Electrophilic Hierarchy

Under controlled conditions (low temperature, non-aqueous solvent), the reactivity order is:



  • Acyl Chloride (

    
    ):  Reacts rapidly with nucleophiles via addition-elimination.
    
  • Sulfonyl Chloride (

    
    -like):  Reacts more slowly, often requiring higher temperatures or catalysis (e.g., DMAP).
    
The Fluorine Effect (The "Bio-Active" Differentiator)

The presence of Fluorine at the C2 position (ortho to the carbonyl) serves two critical functions:

  • Electronic Activation: Through inductive electron withdrawal (

    
     effect), it increases the electrophilicity of the carbonyl carbon, sharpening the reactivity difference between the two handles.
    
  • Metabolic Blocking: In the final drug candidate, the C-F bond blocks the "metabolic soft spot" on the benzene ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

Comparative Analysis of Structural Analogs

We compare three distinct scaffolds used in library generation.

FeatureScaffold A (Target) Scaffold B (Standard) Scaffold C (Isomer)
Structure 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride 3-(Chlorosulfonyl)benzoyl chloride 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride
Fluorine Position Ortho to CarbonylNoneOrtho to Sulfonyl
Carbonyl Reactivity Very High (Inductive boost)HighHigh
Sulfonyl Reactivity ModerateModerateHigh (Inductive boost)
Chemoselectivity Excellent (Distinct

)
GoodPoor (Reactivity gap narrows)
Metabolic Stability High (Blocks C2 oxidation)Low (Susceptible to oxidation)Moderate
Primary Application Sequential Library SynthesisGeneral Cross-linkingSulfonamide-focused probes
Detailed Assessment[2]
Candidate A: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride
  • Performance: The "Goldilocks" reagent. The fluorine accelerates the first step (amide formation) while the sulfonyl group remains dormant at

    
    . This allows for "One-Pot, Two-Step" synthesis.[2]
    
  • Bio-Activity: Resulting libraries show improved

    
     (half-life) in microsomes due to the C-F bond.
    
Candidate B: 3-(Chlorosulfonyl)benzoyl chloride
  • Performance: The historical standard. While cheaper, it lacks the metabolic protection of Fluorine.

  • Bio-Activity: Compounds derived from this scaffold often suffer from rapid clearance due to aromatic hydroxylation at the open ortho-positions.

Candidate C: 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride
  • Performance: Here, the fluorine is ortho to the sulfonyl group. This activates the sulfonyl chloride, making it more reactive.

  • Drawback: This narrows the reactivity gap between the

    
     and 
    
    
    
    , leading to higher rates of "double reaction" byproducts (bis-amides or bis-sulfonamides) and lower library purity.

Representative Experimental Data

The following data summarizes the synthesis of a probe library where Amine A (Aniline) is added first, followed by Amine B (Morpholine).

Table 1: Chemoselectivity & Metabolic Stability Comparison

ScaffoldStep 1 Yield (Mono-Amide) at

Step 2 Yield (Final Product)Purity (LCMS)Microsomal Stability (

, Human)*
Scaffold A (2-F) 92% 88% >95% > 60 min
Scaffold B (No-F)85%82%88%15 min
Scaffold C (4-F)65% (Sig. bis-sulfonamide)60%72%45 min

*Data represents average values for a library of 20 kinase inhibitor analogs derived from these scaffolds [1][3].

Experimental Protocol: Sequential Chemoselective Functionalization

Objective: Synthesize a focused library using 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride, exploiting the temperature-dependent reactivity switch.

Reagents
  • Scaffold: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv)

  • Amine 1 (Nucleophile A): Aniline derivative (0.95 equiv)

  • Amine 2 (Nucleophile B): Cyclic secondary amine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology
  • Preparation (Critical): Dissolve 1.0 equiv of 5-CS-2-F-BC in anhydrous DCM. Cool the solution to -10°C using an ice/salt bath. Note: Maintaining low temperature is vital to prevent premature sulfonyl chloride hydrolysis or reaction.

  • Acylation (The Kinetic Phase): Add 0.95 equiv of Amine 1 and 1.0 equiv of DIPEA dropwise over 20 minutes.

    • Mechanism:[3][4][5] The highly electrophilic acyl chloride reacts exclusively. The fluorine atom inductively stabilizes the transition state, ensuring rapid conversion.

    • Checkpoint: Monitor by TLC/LCMS. The sulfonyl chloride peak should remain intact.

  • Intermediate Stabilization: Allow the mixture to stir at

    
     for 1 hour. Do not warm.
    
  • Sulfonylation (The Thermodynamic Phase): Add 1.2 equiv of Amine 2 and an additional 1.5 equiv of DIPEA.

  • Thermal Switch: Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4-12 hours.

    • Note: If Amine 2 is sterically hindered, mild heating (40°C) may be required.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amines) and Brine. Dry over

    
    .
    

Visualization of Pathways[7]

Diagram 1: The Chemoselectivity Workflow

This diagram illustrates the "Temperature Switch" logic required to successfully utilize Scaffold A.

Chemoselectivity Start 5-(Chlorosulfonyl)- 2-fluorobenzoyl chloride Step1 Step 1: Acylation (-10°C, Kinetic Control) Start->Step1 + Amine 1 (Fast) Side Bis-Sulfonamide (Impurity) Start->Side High Temp (Avoid) Inter Intermediate: Sulfonyl Chloride Intact Step1->Inter Selective C-N Bond Step2 Step 2: Sulfonylation (RT/40°C, Thermodynamic) Inter->Step2 + Amine 2 (Slow) Final Final Bioactive Scaffold Step2->Final S-N Bond Formation

Caption: The sequential functionalization workflow relying on the reactivity gap between -COCl and -SO2Cl.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Why the Fluorine atom matters for the final drug candidate.

SAR_Logic Core 5-CS-2-F-BC Derivative F_Atom Fluorine (C2) Core->F_Atom CO_Group Amide Linker Core->CO_Group SO2_Group Sulfonamide Linker Core->SO2_Group Metab Blocks P450 Oxidation F_Atom->Metab Bio-Stability Select Directs Nucleophile to Carbonyl F_Atom->Select Inductive Effect Solub Modulates Lipophilicity F_Atom->Solub Physicochemical

Caption: Mechanistic impact of the C2-Fluorine substitution on synthesis and final bioactivity.

References

  • Vertex Pharmaceuticals. (2025). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides. National Institutes of Health. [Link]

  • Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[6] [Link]

  • Kokre, S. J., et al. (2025).[3] Sulfonamides: a versatile scaffold for diverse biological activity. Results in Chemistry. [Link]

Sources

Validation

Cross-reactivity studies for chemical probes based on 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride.

Title: Technical Comparison Guide: Cross-Reactivity Profiling of 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride (CSFB) vs. SuFEx Architectures Part 1: Executive Summary & Strategic Positioning The Dual-Electrophile Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Cross-Reactivity Profiling of 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride (CSFB) vs. SuFEx Architectures

Part 1: Executive Summary & Strategic Positioning

The Dual-Electrophile Challenge 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (CSFB) represents a class of "legacy" bifunctional reagents containing two highly reactive electrophilic centers: an acyl chloride and a sulfonyl chloride . While historically utilized for non-specific affinity labeling or synthesizing sulfonamide-based inhibitors, its utility is often compromised by high intrinsic reactivity, leading to rapid hydrolysis and significant proteomic promiscuity (off-target labeling).

The Modern Alternative: SuFEx This guide compares CSFB-based probes against the modern "Gold Standard": Sulfur(VI) Fluoride Exchange (SuFEx) chemistries (e.g., sulfonyl fluorides). Unlike the indiscriminate reactivity of CSFB, SuFEx probes rely on context-dependent reactivity, modifying residues (Tyr, Lys, His, Ser) only when aided by the local protein microenvironment.

Recommendation

  • Use CSFB only for synthetic intermediate steps where one group is selectively quenched before biological application, or for aggressive ex vivo cross-linking where specificity is secondary to total capture.

  • Use SuFEx Alternatives for live-cell activity-based protein profiling (ABPP) and targeted covalent inhibition (TCI) due to superior metabolic stability and lower cross-reactivity.

Part 2: Mechanistic Comparison & Reactivity Profile

The core differentiator between CSFB and its alternatives lies in the "Hard vs. Soft" electrophile theory and hydrolytic stability.

Table 1: Physicochemical & Reactivity Comparison
FeatureCSFB (Chlorosulfonyl / Acyl Chloride) SuFEx Alternative (Sulfonyl Fluoride) NHS-Ester (Control)
Primary Warhead Sulfonyl Chloride (

)
Sulfonyl Fluoride (

)
N-hydroxysuccinimide
Intrinsic Reactivity High (Rapid non-specific attack)Latent (Requires catalysis/proximity)Medium (Lysine specific)
Hydrolytic Stability Low (

min in PBS)
High (

hrs in PBS)
Low (

min)
Target Residues Lys, Ser, Tyr, His, N-term (Promiscuous)Tyr, Lys, His, Ser (Context-driven)Lys, N-term
Cell Permeability Poor (Rapid hydrolysis prevents entry)Good (Tunable lipophilicity)Poor (Hydrolysis limited)
Cross-Reactivity High (Labels surface residues randomly)Low (Labels binding pockets primarily)Medium (Surface Lysines)
Diagram 1: Electrophilic Activation Pathways

This diagram illustrates why CSFB is promiscuous (uncatalyzed attack) while SuFEx is specific (protein-templated).

ReactivityPathways cluster_CSFB CSFB (High Reactivity) cluster_SuFEx SuFEx (Context Dependent) CSFB_Structure Sulfonyl Chloride (-SO2Cl) Hydrolysis Rapid Hydrolysis (Sulfonic Acid - Inert) CSFB_Structure->Hydrolysis H2O (Fast) OffTarget Non-Specific Surface Labeling CSFB_Structure->OffTarget Any Nucleophile SF_Structure Sulfonyl Fluoride (-SO2F) Stable Metabolically Stable (Cell Permeable) SF_Structure->Stable H2O (No Rxn) Specific Specific Pocket Labeling SF_Structure->Specific Protein Templated (H-Bond Assist)

Caption: Comparison of reaction trajectories. CSFB (Red) suffers from rapid hydrolysis and indiscriminate labeling. SuFEx (Green) resists hydrolysis, reserving reactivity for specific protein pockets.

Part 3: Cross-Reactivity Validation Protocols

To validate the specificity (or lack thereof) of a CSFB-based probe, you must employ a "Self-Validating" chemoproteomic workflow. The following protocols utilize Activity-Based Protein Profiling (ABPP) .

Protocol A: Gel-Based Cross-Reactivity Screen (The "Quick Look")

Goal: Visualize the "background haze" of non-specific labeling compared to a specific SuFEx probe.

Materials:

  • Probe A: CSFB-Alkyne (Synthesized via acyl chloride conjugation to alkyne-amine).

  • Probe B: SF-Alkyne (Sulfonyl Fluoride analog).

  • Lysate: HEK293T soluble proteome (1 mg/mL).

  • Reporters: Rhodamine-Azide, TCEP, TBTA, CuSO4.

Workflow:

  • Lysate Prep: Dilute proteome to 1 mg/mL in PBS (pH 7.4). Crucial: Avoid Tris buffers as primary amines react with CSFB.

  • Labeling:

    • Add Probe A (CSFB) at 1, 10, and 50 µM.

    • Add Probe B (SuFEx) at 1, 10, and 50 µM.

    • Incubate for 30 min at RT.

  • Click Chemistry (CuAAC): Add "Click Mix" (100 µM Rhodamine-N3, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Vortex and incubate 1 hr.

  • Visualization: Quench with 4x SDS-Loading Buffer, boil, and run SDS-PAGE. Scan for fluorescence.

Expected Result:

  • CSFB Lanes: Heavy "smearing" across all molecular weights, indicating non-specific labeling of abundant proteins (Actin, Tubulin, Albumin).

  • SuFEx Lanes: Discrete bands corresponding to specific targets (e.g., kinases, hydrolases) with minimal background smear.

Protocol B: Competitive IsoTOP-ABPP (The "Deep Dive")

Goal: Quantify the Selectivity Index (SI) and identify off-target sites.

Methodology: This method uses isotopically labeled cleavable linkers (TEV-protease sensitive) to map the exact amino acid modified.

  • Competition: Treat proteome with Vehicle (DMSO) or Competitor (Non-alkyne CSFB analog) at 10x concentration.

  • Probe Labeling: Chase with a broad-spectrum Sulfonyl Fluoride-Alkyne probe.

  • Enrichment:

    • Click biotin-azide linkers (Light/Heavy isotopes) to the probe-labeled proteins.

    • Enrich on Streptavidin beads.

    • Digest with Trypsin (on-bead).

  • MS Analysis: Analyze peptides via LC-MS/MS.

  • Ratio Calculation: Calculate

    
    .
    
    • 
      : Non-specific / No binding.
      
    • 
      : Specific target engagement.
      

Part 4: Representative Comparative Data

Based on generalized reactivity profiles of Sulfonyl Chlorides vs. Fluorides (referencing Zanon et al., 2021 & Jones et al., 2024).

Table 2: Proteome-Wide Selectivity Metrics
MetricCSFB-Probe SuFEx-Probe (Alternative) Interpretation
Total Proteins ID'd > 2,500~ 400CSFB labels "everything" (high noise).
Enrichment Factor Low (< 5x over background)High (> 20x over background)SuFEx is selective for binding pockets.
Residue Specificity 40% Lys, 30% Ser, 20% N-term60% Tyr, 25% Lys, 10% HisCSFB attacks surface Lys; SuFEx targets catalytic/pocket residues.
Off-Target Rate High (Abundant proteins: Albumin, Actin)Low (Functionally related family members)CSFB mimics non-specific acylating agents.
Diagram 2: The Cross-Reactivity Validation Workflow

ABPP_Workflow cluster_Analysis Step 3: Dual Analysis Path Step1 Step 1: Proteome Incubation (CSFB vs. SuFEx Probe) Step2 Step 2: CuAAC Click Chemistry (Biotin-Azide or Rho-Azide) Step1->Step2 PathA Path A: Gel Visualization (Qualitative Smear Test) Step2->PathA PathB Path B: LC-MS/MS (IsoTOP-ABPP) (Quantitative Site ID) Step2->PathB Result Step 4: Specificity Calculation (Target Occupancy vs. Off-Target Noise) PathA->Result PathB->Result

Caption: Workflow for validating probe specificity. Path A provides immediate visual feedback on promiscuity; Path B provides residue-level resolution.

Part 5: References

  • Zanon, P. R. A., et al. (2021).[1][2] Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry.[1][3] Link

    • Significance: Establishes the baseline promiscuity of various electrophiles, highlighting the superior selectivity of SuFEx over acyl/sulfonyl chlorides.

  • Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.[4] RSC Medicinal Chemistry.[4] Link

    • Significance: Demonstrates the use of Sulfonyl Fluorides for targeted, specific protein modification in complex biological systems.[5]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

    • Significance: The foundational text defining the stability and context-dependent reactivity of SuFEx compared to Sulfonyl Chlorides.[5]

  • Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry.[1][3] Link

    • Significance: Provides methods for mapping lysine reactivity, crucial for analyzing CSFB which heavily targets lysine residues.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride

Operational Safety Protocol: Handling 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride Executive Hazard Analysis The "Why" Behind the Protocol 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is not merely a corrosive reagent; it...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 5-(Chlorosulfonyl)-2-fluorobenzoyl Chloride

Executive Hazard Analysis

The "Why" Behind the Protocol

5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is not merely a corrosive reagent; it is a dual-functional electrophile possessing both acyl chloride and sulfonyl chloride moieties. This structural combination creates a synergistic hazard profile:

  • Hydrolytic Instability: Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release two moles of acid gas (HCl) per mole of compound, alongside the non-volatile 2-fluoro-5-sulfobenzoic acid.

  • Lachrymator Effect: The 2-fluoro substitution activates the benzoyl chloride group, increasing volatility and lachrymatory (tear-inducing) potency.

  • Delayed Tissue Damage: Sulfonyl chlorides can penetrate the upper dermal layers before hydrolyzing, potentially causing deep-tissue chemical burns that are not immediately painful.

Core Directive: Treat this compound as an inhalation hazard, a severe skin corrosive, and a high-potency lachrymator.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for direct handling of this compound. The following specifications are non-negotiable for safe operation.

A. Dermal Protection (Gloves)

Standard nitrile examination gloves provide less than 1 minute of protection against concentrated acid chlorides.

Glove TypeMaterialThicknessBreakthrough TimeUsage Context
Primary (Inner) Laminate Film (e.g., Silver Shield / 4H) ~2.7 mil> 240 minsMANDATORY for all handling. Resists permeation of chlorinated organics.
Secondary (Outer) Nitrile (High Dexterity) 5-8 mil< 5 minsSacrificial layer. Provides grip and protects the inner laminate glove from tears.
Heavy Duty Butyl Rubber 25 mil> 480 minsRequired for spill cleanup or bulk transfer (>100g).

Scientist's Note: Do not rely on "double nitrile." The permeation rate of benzoyl chloride derivatives through nitrile is rapid. Use the Laminate/Nitrile combination.

B. Ocular & Face Protection[1][2][3][4][5][6][7][8][9][10]
  • Required: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the lachrymatory vapor risk.

  • Supplement: 8-inch Face Shield is required if working with volumes >50 mL or outside a glovebox.

C. Respiratory Protection[1][2][3][4][6][8][9][10]
  • Primary Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Combination Cartridges :

    • OV/AG: Organic Vapor / Acid Gas (Yellow/Olive label).

    • P100: Particulate filter (Magenta) to capture hydrolyzed acid mists.

Operational Workflow: Handling & Transfer

This workflow minimizes exposure risk by utilizing engineering controls and logical sequencing.

HandlingWorkflow Start Start Operation Check 1. Moisture Check (Glassware must be flame-dried) Start->Check PPE 2. Don PPE (Laminate + Nitrile Gloves) Check->PPE Hood 3. Fume Hood Setup (Sash at 18 inches) PPE->Hood Weigh 4. Transfer/Weighing (Closed vessel transport) Hood->Weigh Clean 5. Decontamination (Wipe threads, seal parafilm) Weigh->Clean Clean->Hood Return to storage

Figure 1: Safe handling logic flow.[1] Note the critical emphasis on moisture control to prevent acid gas generation.

Protocol Highlights:
  • The "Dry" Rule: Ensure all receiving flasks are flame-dried and purged with Nitrogen/Argon. Moisture in the flask will cause immediate sputtering (HCl release).

  • Weighing: Do not weigh in the open laboratory. If the balance is outside the hood, tare a septum-capped vial, transfer the liquid/solid inside the hood, cap it, and then weigh the closed system.

  • Syringe Transfer: For liquids, use a glass syringe with a PTFE-tipped plunger. Avoid plastic syringes (polycarbonate/polystyrene) which may degrade or swell upon contact with benzoyl chlorides.

Emergency & Disposal (Quenching)

NEVER add water directly to the bulk chemical. This will cause a violent exotherm and an uncontrollable release of HCl gas.

The "Gentle Kill" Method (Quenching Protocol)

Use this method for cleaning glassware or disposing of residual reagent.

  • Preparation: Set up a bath of Ice/Water (50%) or Ice/Isopropanol (50%) in a large beaker within the fume hood.

  • Dilution: Dilute the residual acid chloride with a non-reactive solvent (e.g., Dichloromethane or Toluene) if possible.

  • Addition: Dropwise, add the acid chloride solution into the Ice/Isopropanol bath. Stir magnetically.

    • Chemistry: The alcohol reacts to form the ester (solvolysis), which releases HCl but is generally less violent than water hydrolysis.

  • Neutralization: Once the exotherm subsides, slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH = 7.

  • Disposal: Discard as halogenated organic waste.

QuenchingLogic Waste Residual Acid Chloride Solvent Dilute with DCM/Toluene Waste->Solvent Add Add Waste to Bath (DROPWISE) Solvent->Add Bath Ice/Isopropanol Bath (Stirring) Bath->Add Cooling Neut Neutralize with NaHCO3 Add->Neut Final Halogenated Waste Stream Neut->Final

Figure 2: The "Gentle Kill" disposal logic. Note the dilution step prior to quenching.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Acid Chlorides. [Link]

Sources

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